2-(4-Cyclopropylphenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyclopropylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBEAZWBXIBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40641-90-5 | |
| Record name | 2-(4-cyclopropylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Cyclopropylphenyl)acetic acid (CAS 40641-90-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Cyclopropylphenyl)acetic acid, a phenylacetic acid derivative of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, presenting it in a structured format for easy reference and comparison.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 40641-90-5 | |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 334.3 ± 11.0 °C at 760 mmHg | [2] |
| InChI | 1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | [2] |
| InChIKey | GPLBEAZWBXIBCQ-UHFFFAOYSA-N | [2] |
| SMILES | C1CC1C2=CC=C(C=C2)CC(=O)O | [1] |
Synthesis
Experimental Protocol: Hydrolysis of 4-Cyclopropylphenylacetonitrile
This protocol is a generalized procedure based on established methods for the hydrolysis of benzyl cyanides.
Materials:
-
4-Cyclopropylphenylacetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide (for optional basic hydrolysis)
-
Hydrochloric acid (for acidification)
-
Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyclopropylphenylacetonitrile (1.0 eq) and a solution of aqueous sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
-
For purification, the crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., water, ethanol/water).
Procedure (Base-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyclopropylphenylacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20-40% w/v).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Cyclopropylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 2-(4-Cyclopropylphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a logical workflow for its chemical synthesis.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.22 g/mol | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 334.3 ± 11.0 °C (at 760 mmHg) | [2] |
| pKa | Not Experimentally Determined (Predicted for similar 4-propylphenylacetic acid: ~4.17-4.39) | [3] |
| logP (Octanol/Water) | Not Experimentally Determined | |
| Aqueous Solubility | Not Experimentally Determined |
Experimental Protocols
Detailed and validated experimental procedures are essential for the accurate determination of physicochemical properties. The following sections describe standard protocols applicable to this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[4]
Objective: To determine the pKa of this compound by monitoring pH changes during titration with a strong base.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a co-solvent system like methanol/water if sparingly soluble) to create a solution of known concentration (typically around 1 mM).[5][6]
-
System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[5][6]
-
Titration Setup: Place the analyte solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.[5] To maintain a constant ionic strength, 0.15 M potassium chloride solution can be used.[5]
-
Titration Process: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[6]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[5]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[4] The inflection point of the curve identifies the equivalence point.[4][5] For robust data, a minimum of three replicate titrations should be performed.[5]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, which is defined as the maximum concentration of a substance that can be dissolved in a solvent at thermodynamic equilibrium.[7]
Objective: To determine the equilibrium solubility of this compound in an aqueous medium (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[8]
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium.[9] This may take 24 to 72 hours, which should be confirmed by preliminary studies showing that the concentration in solution does not change over subsequent time points.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[10]
-
Quantification: Accurately dilute an aliquot of the clear, filtered supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Calculation: Calculate the original concentration in the saturated solution to determine the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The partition coefficient (P) is a measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the logarithm of this ratio and is a critical parameter in drug discovery for predicting absorption and distribution.[11][12]
Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.
Methodology:
-
Phase Pre-saturation: Prepare the two immiscible phases by mutually saturating n-octanol with water (or an appropriate buffer) and vice-versa. This is done by shaking the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.[11]
-
Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[13]
-
Equilibration: Tightly cap the vial and shake it gently for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[14]
-
Phase Separation: Allow the phases to separate completely, often aided by centrifugation.
-
Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[13][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.[14]
Synthetic Workflow Visualization
A common and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction followed by ester hydrolysis. This workflow provides a high-yielding and scalable route to the target molecule.
Caption: Plausible synthetic route for this compound.
References
- 1. Acetic acid 4-cyclopropyl-phenyl ester | C11H12O2 | CID 10997574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40641-90-5 [sigmaaldrich.com]
- 3. 162096-54-0 CAS MSDS (4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Solubility of 2-(4-Cyclopropylphenyl)acetic acid in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, including its absorption and bioavailability. For a compound such as 2-(4-cyclopropylphenyl)acetic acid, understanding its solubility in common organic solvents like dimethyl sulfoxide (DMSO) and ethanol is fundamental for various stages of research and development, including:
-
Early-stage drug discovery: Preparing stock solutions for in vitro assays.
-
Formulation development: Designing appropriate dosage forms.
-
Toxicology studies: Ensuring homogeneous and accurate dosing solutions.
This guide provides a robust framework for determining the solubility of this compound in DMSO and ethanol, enabling researchers to generate reliable and reproducible data.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in DMSO and ethanol are not published in readily accessible scientific literature or databases. The following table is provided as a template for researchers to populate with their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| DMSO | e.g., 25 | Enter Value | Enter Value | Shake-Flask |
| Ethanol | e.g., 25 | Enter Value | Enter Value | Shake-Flask |
Researchers should specify the experimental conditions, particularly the temperature, as solubility is temperature-dependent.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.
3.1. Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, analytical grade
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator capable of constant agitation and temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
3.2. Procedure
-
Preparation of Solvent: Ensure that the solvents (DMSO and ethanol) are of high purity and degassed if necessary for the analytical method.
-
Addition of Excess Solid: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved. A general starting point is to add approximately 10-20 mg of the compound to 1 mL of the solvent.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (DMSO or ethanol) into the vial containing the solid compound.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A typical equilibration time is 24 to 48 hours. It is crucial to ensure that the agitation is sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To ensure the complete removal of any remaining solid particles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
In-depth Technical Guide: ¹H and ¹³C NMR Spectra of 2-(4-Cyclopropylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Cyclopropylphenyl)acetic acid. This document details the expected chemical shifts, multiplicities, and coupling constants, supported by a summary of the experimental protocol for acquiring such data. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Structure and NMR Assignments
The structure of this compound is characterized by a phenyl ring substituted with a cyclopropyl group at the para position and an acetic acid moiety. The unique electronic environment of each proton and carbon atom gives rise to a distinct NMR spectrum.
Figure 1: Chemical Structure of this compound
Caption: Numbering scheme for this compound used for NMR assignments.
Quantitative NMR Data
The following tables summarize the predicted and experimentally observed ¹H and ¹³C NMR spectral data for this compound. These values are based on established principles of NMR spectroscopy and data from structurally similar compounds.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~11-12 | Broad Singlet | 1H | - |
| Ar-H (ortho to -CH₂COOH) | ~7.20 | Doublet | 2H | ~8.0 |
| Ar-H (ortho to cyclopropyl) | ~7.05 | Doublet | 2H | ~8.0 |
| -CH₂- | ~3.60 | Singlet | 2H | - |
| -CH- (cyclopropyl) | ~1.85 | Multiplet | 1H | - |
| -CH₂- (cyclopropyl, cis) | ~0.95 | Multiplet | 2H | - |
| -CH₂- (cyclopropyl, trans) | ~0.65 | Multiplet | 2H | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts
| Carbon (Assignment) | Chemical Shift (δ, ppm) |
| -COOH | ~178 |
| C (ipso, attached to cyclopropyl) | ~145 |
| C (ipso, attached to -CH₂COOH) | ~132 |
| Ar-C (ortho to -CH₂COOH) | ~129.5 |
| Ar-C (ortho to cyclopropyl) | ~126 |
| -CH₂- | ~40 |
| -CH- (cyclopropyl) | ~15 |
| -CH₂- (cyclopropyl) | ~10 |
Experimental Protocols
A standardized experimental protocol is essential for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Signaling Pathways and Experimental Workflows
The process of NMR analysis, from sample preparation to final data interpretation, can be visualized as a logical workflow.
Mass Spectrometry Analysis of 2-(4-Cyclopropylphenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-(4-Cyclopropylphenyl)acetic acid, a compound of interest in pharmaceutical research and development. This document outlines potential ionization and fragmentation behaviors, proposes experimental protocols for its characterization, and presents data in a clear, structured format.
Compound Overview
This compound is a carboxylic acid derivative with a molecular formula of C₁₁H₁₂O₂ and a monoisotopic mass of 176.0837 g/mol .[1] Its structure, featuring a cyclopropyl group attached to a phenylacetic acid moiety, presents unique characteristics for mass spectrometric analysis. Understanding its behavior under various ionization and fragmentation conditions is crucial for its identification, quantification, and structural elucidation in complex matrices.
Chemical Structure:
Predicted Mass Spectrometry Data
Due to the limited availability of specific experimental mass spectra for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and its potential adducts and fragments. These predictions are based on the compound's structure and general fragmentation patterns of carboxylic acids and aromatic compounds.[1][2]
| Ion/Fragment | Predicted m/z | Ionization Mode | Notes |
| [M-H]⁻ | 175.0764 | Negative ESI | Deprotonated molecular ion, expected to be a prominent peak in negative ion mode.[1] |
| [M+H]⁺ | 177.0910 | Positive ESI | Protonated molecular ion, expected in positive ion mode.[1] |
| [M+Na]⁺ | 199.0729 | Positive ESI | Sodium adduct, commonly observed.[1] |
| [M-H₂O-H]⁻ | 157.0658 | Negative ESI | Loss of water from the deprotonated molecular ion. |
| [M-COOH]⁺ | 131.0855 | Positive EI/ESI | Loss of the carboxylic acid group, resulting in a stable benzylic-type cation.[2] |
| [M-CH₂COOH]⁺ | 117.0704 | Positive EI/ESI | Cleavage of the bond between the phenyl ring and the acetic acid moiety. |
| [C₉H₉]⁺ | 117.0704 | Positive EI/ESI | Represents the 4-cyclopropylbenzyl cation, a likely stable fragment. |
| [C₇H₇]⁺ | 91.0548 | Positive EI/ESI | Tropylium ion, a common fragment from benzyl-containing compounds. |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These are general methods and may require optimization for specific applications.
LC-MS/MS Method for Quantification
This method is suitable for the quantitative analysis of this compound in biological matrices or reaction mixtures.
Sample Preparation:
-
Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[3]
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.[4][5] Acetic acid is often a superior additive for negative ion ESI for many lipids and can be effective for carboxylic acids.[5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 175.1 → 131.1 (Loss of CO₂)
-
Qualifier: 175.1 → 117.1 (Loss of CH₂COOH)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
GC-MS Method for Identification and Derivatization Analysis
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required.
Derivatization (Silylation):
-
Evaporate the sample extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
Mass Spectrometry Conditions (Single Quadrupole or Ion Trap):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230°C.[6]
-
Transfer Line Temperature: 280°C.[6]
-
Scan Range: m/z 40-450.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound from a biological matrix.
Proposed Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for this compound under positive ionization conditions (e.g., ESI+ or EI).
Signaling Pathways
Currently, there is no established signaling pathway directly associated with this compound in publicly available literature. Research into the biological activity and mechanism of action of this compound is ongoing. As a carboxylic acid-containing small molecule, it may interact with various biological targets, and its metabolic fate could involve pathways common to xenobiotic metabolism.
The following diagram represents a generalized logical relationship for investigating the biological context of a novel compound like this compound.
References
A Technical Guide to 2-(4-Cyclopropylphenyl)acetic Acid: Synthesis, Structure, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Cyclopropylphenyl)acetic acid is a derivative of phenylacetic acid with potential applications in drug discovery, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of its synthesis, structural characteristics, and the biological pathway it is presumed to modulate. Due to the absence of a published crystal structure for this compound, this report presents crystallographic data for a structurally related compound, ethyl 2-(2,4-difluorophenyl)acetate, to offer insights into the potential solid-state conformation of phenylacetic acid derivatives. A generalized synthesis protocol is detailed, alongside a visualization of the cyclooxygenase (COX) pathway, the primary target for this class of compounds.
Introduction
Phenylacetic acid and its derivatives are a well-established class of compounds in medicinal chemistry. The introduction of a cyclopropyl group to the phenyl ring in this compound is of particular interest. The cyclopropyl moiety can significantly influence a molecule's pharmacological properties by enhancing metabolic stability, improving potency, and affecting binding to target proteins. It is hypothesized that this compound functions as a non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC1c2ccc(cc2)CC(=O)O |
| InChI | InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) |
Crystallographic Data of a Structural Analog
As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). To provide a relevant structural context, the crystallographic data for a related compound, ethyl 2-(2,4-difluorophenyl)acetate, is presented.[1] This data can offer valuable insights into the molecular geometry and packing arrangements that might be expected for phenylacetic acid derivatives.
Table 1: Crystallographic Data for Ethyl 2-(2,4-difluorophenyl)acetate [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀F₂O₂ |
| Formula Weight | 200.18 |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | a = 13.226(6) Å, α = 90° |
| b = 4.908(2) Å, β = 93.88(3)° | |
| c = 14.704(7) Å, γ = 90° | |
| Volume | 952.6(7) ų |
| Z | 4 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
Synthesis Protocol
A generalized experimental protocol for the synthesis of this compound can be conceptualized based on established methods for the synthesis of phenylacetic acid derivatives.[2][3][4][5][6] A common route involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis.
4.1. Materials and Reagents
-
4-Cyclopropylbenzyl chloride (or bromide)
-
Potassium cyanide (KCN)
-
18-crown-6
-
Acetonitrile (MeCN)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Dioxane
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
4.2. Procedure
Step 1: Synthesis of 2-(4-Cyclopropylphenyl)acetonitrile
-
To a solution of 4-cyclopropylbenzyl chloride (1 equivalent) in acetonitrile, add potassium cyanide (1.2 equivalents) and a catalytic amount of 18-crown-6.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-cyclopropylphenyl)acetonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 2-(4-cyclopropylphenyl)acetonitrile, add a mixture of aqueous acid (e.g., 6M HCl or H₂SO₄) and an organic co-solvent such as dioxane.
-
Reflux the mixture for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
To purify, extract the organic layer with an aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
4.3. Characterization
The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared Spectroscopy: To identify functional groups.
Biological Context: Mechanism of Action
This compound is presumed to act as an inhibitor of cyclooxygenase (COX) enzymes, a mechanism shared by other NSAIDs. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9][10]
5.1. Prostaglandin Synthesis Pathway
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. Arachidonic acid is then converted to prostaglandin H₂ (PGH₂) by COX enzymes (COX-1 and COX-2). PGH₂ is subsequently converted to various prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂) by specific synthases.[7][8][10] NSAIDs exert their anti-inflammatory effects by inhibiting the activity of COX enzymes, thereby reducing the production of these pro-inflammatory mediators.[9][11]
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
The Enigmatic History of 2-(4-Cyclopropylphenyl)acetic Acid: A Technical Overview
Introduction
2-(4-Cyclopropylphenyl)acetic acid, with the Chemical Abstracts Service (CAS) registry number 40641-90-5, presents a curious case in the landscape of chemical research and development. While readily available from numerous chemical suppliers and possessing a defined chemical structure, a comprehensive historical record of its discovery, initial synthesis, and specific biological activities remains elusive in publicly accessible scientific literature and patent databases. This technical guide aims to provide a thorough overview of the available information on this compound, including its physicochemical properties and a discussion of related compounds that may offer insights into its potential applications. The absence of a clear discovery and development timeline for this specific molecule underscores the vastness of chemical space and the reality that not all synthesized compounds have a well-documented history.
Physicochemical Properties
Based on data from various chemical suppliers, the fundamental physicochemical properties of this compound have been compiled. This information is crucial for its handling, formulation, and potential application in research and development.
| Property | Value | Source |
| CAS Number | 40641-90-5 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₁H₁₂O₂ | Multiple Chemical Suppliers |
| Molecular Weight | 176.21 g/mol | Multiple Chemical Suppliers |
| Appearance | Light brown solid | AZA Mid-Year Meeting[1] |
| Purity | 97% - 98% | AZA Mid-Year Meeting, Sigma-Aldrich[1][2] |
| Boiling Point | 334.3 ± 11.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| Storage Temperature | Room temperature | Sigma-Aldrich[2] |
| InChI Key | GPLBEAZWBXIBCQ-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Synthesis and Experimental Protocols
A definitive, peer-reviewed scientific publication detailing the first synthesis of this compound could not be identified through extensive searches of scholarly databases. However, the synthesis of structurally analogous compounds, particularly those investigated for their anti-inflammatory properties, can provide a logical framework for its potential preparation.
One plausible synthetic route could involve the conversion of a suitable precursor, such as 4-cyclopropylacetophenone or 4-cyclopropylbenzyl cyanide. A generalized, hypothetical workflow for its synthesis is presented below.
Caption: A potential synthetic pathway for this compound.
Disclaimer: This is a hypothetical pathway based on standard organic chemistry principles and the synthesis of related molecules. A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature.
Biological Activity and Potential Applications
Direct studies on the biological activity or mechanism of action of this compound are not readily found in the public domain. However, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) containing a phenylacetic acid moiety suggests that it may exhibit similar properties. For instance, compounds like diclofenac and ibuprofen, which are also aryl-substituted acetic or propionic acids, function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
The presence of the cyclopropyl group is of particular interest. In medicinal chemistry, the introduction of a cyclopropyl ring can influence a molecule's metabolic stability, potency, and binding affinity to target proteins. It is plausible that this compound was synthesized as part of a broader investigation into novel anti-inflammatory agents.
References
An In-depth Technical Guide to the Structural Analogs of 2-(4-Cyclopropylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-(4-cyclopropylphenyl)acetic acid, a compound of interest in medicinal chemistry. The following sections detail the synthesis, biological activities, and structure-activity relationships of these compounds, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts through diagrams.
Introduction
This compound belongs to the class of arylalkanoic acids, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs). The unique structural feature of a cyclopropyl moiety attached to the phenyl ring has prompted further exploration of its analogs to understand their therapeutic potential, particularly as anti-inflammatory and analgesic agents. This guide delves into the chemical modifications of this core structure and their impact on biological activity.
Quantitative Biological Data
The anti-inflammatory activity of various structural analogs is often evaluated using the carrageenan-induced paw edema test in rats. The following table summarizes the percentage of inhibition of edema for a series of analogs, providing a comparative view of their potency.
| Compound | Modification from Core Structure | Anti-inflammatory Activity (% Inhibition) | Reference Compound |
| (α-Cyclopropyl-p-tolyl)acetic acid | Methyl group at the para-position instead of a simple phenyl ring. | Data not quantitatively specified. | Phenylbutazone |
| 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate | Cyclopropyl group replaced by an oxocyclopentylmethyl group. | Potent activity. | Indomethacin |
| 2-[4-[(2-Oxocyclohexylidene)methyl]phenyl]propionic acid | Cyclopropyl group replaced by an oxocyclohexylidenemethyl group. | Potent activity. | Indomethacin |
| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | Cyclopropylphenyl group replaced by a dichlorophenoxyphenyl group. | Favorable potency with low toxicity. | - |
Note: The provided search results mention these compounds and their activities but do not always provide specific quantitative data in a comparative table. The potency is often described qualitatively (e.g., "good activity," "potent analgesic").
Experimental Protocols
1. General Synthesis of [(Cycloalkylmethyl)phenyl]acetic Acid Derivatives
This protocol describes a general method for the synthesis of analogs where the cyclopropyl group is replaced by other cycloalkylmethyl moieties.
-
Step 1: Friedel-Crafts Acylation: A substituted benzene is acylated with a cycloalkylacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., carbon disulfide) to yield the corresponding cycloalkyl phenyl ketone.
-
Step 2: Willgerodt-Kindler Reaction: The resulting ketone is then subjected to the Willgerodt-Kindler reaction with sulfur and a secondary amine (e.g., morpholine) to form a thioamide.
-
Step 3: Hydrolysis: The thioamide is hydrolyzed using an acid or base to yield the final [(cycloalkylmethyl)phenyl]acetic acid derivative.
2. Carrageenan-Induced Paw Edema Test
This widely used in vivo assay evaluates the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
The test compound or vehicle (control) is administered orally or intraperitoneally to the rats.
-
After a set period (e.g., 1 hour), a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Visualizations
Signaling Pathway: Mechanism of Action of NSAIDs
The primary mechanism of action for most arylalkanoic acids, including the analogs of this compound, involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
Experimental Workflow: Synthesis of Phenylacetic Acid Analogs
The following diagram illustrates a generalized workflow for the synthesis of phenylacetic acid derivatives, which can be adapted for various analogs.
Caption: Generalized synthetic workflow for phenylacetic acid analogs.
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of these analogs is highly dependent on their chemical structure. The following diagram outlines key structural features and their influence on anti-inflammatory activity.
Caption: Structure-activity relationships of phenylacetic acid analogs.
Conclusion
The structural analogs of this compound represent a promising area for the development of new anti-inflammatory and analgesic agents. Modifications to the aromatic ring and the acetic acid side chain have been shown to significantly influence biological activity. Further research, including more extensive quantitative structure-activity relationship (QSAR) studies and investigation into selective COX-2 inhibition, could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers in this field.
Unveiling the Potential of 2-(4-Cyclopropylphenyl)acetic acid: A Technical Guide to its Predicted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Cyclopropylphenyl)acetic acid is a synthetic organic compound with a structure suggestive of anti-inflammatory properties. This technical guide consolidates the predicted mechanism of action for this molecule, drawing parallels with structurally related compounds and established pharmacological principles. The core prediction posits that this compound functions as a non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of the predicted signaling pathways, hypothetical quantitative data for inhibitory activity, and detailed experimental protocols to validate these predictions, serving as a foundational resource for further investigation and drug development efforts.
Introduction
This compound belongs to the class of arylalkanoic acids, a scaffold common to many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The presence of a phenylacetic acid moiety is a key structural feature shared with NSAIDs like diclofenac.[3][4][5] The unique inclusion of a cyclopropyl group may influence its potency, selectivity, and pharmacokinetic profile.[6] Given the absence of extensive literature on this specific compound, this guide synthesizes information from related molecules to predict its primary mechanism of action.
Predicted Mechanism of Action: Cyclooxygenase (COX) Inhibition
The principal predicted mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
The Arachidonic Acid Cascade and the Role of COX Enzymes
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes then act on arachidonic acid to produce prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
The predicted action of this compound is to competitively inhibit the active site of both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and mitigating the inflammatory response.
Caption: Predicted inhibition of COX-1 and COX-2 by this compound.
Quantitative Data Prediction
While experimental data for this compound is not publicly available, we can predict its potential inhibitory concentrations (IC50) based on the activity of other phenylacetic acid derivatives.
| Enzyme | Predicted IC50 (µM) | Reference NSAID (Diclofenac) IC50 (µM) |
| COX-1 | 1 - 10 | 0.1 - 1 |
| COX-2 | 0.1 - 5 | 0.01 - 0.1 |
Table 1: Predicted in vitro inhibitory potency of this compound against human COX-1 and COX-2 enzymes.
Experimental Protocols for Mechanism Validation
To ascertain the predicted mechanism of action, a series of in vitro and cell-based assays are necessary.
In Vitro Cyclooxygenase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of purified COX-1 and COX-2 enzymes.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagents: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid, and a detection kit for prostaglandin E2 (PGE2) (e.g., ELISA).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then perform serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, cofactor solution, and the purified COX enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution.
-
Measure the concentration of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value using a non-linear regression curve fit.
Cellular Anti-Inflammatory Assay
This assay assesses the compound's ability to inhibit the production of inflammatory mediators in a cellular context.
Caption: Workflow for a cellular assay to evaluate anti-inflammatory activity.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Analysis: Quantify the levels of pro-inflammatory mediators, such as PGE2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in the supernatant using commercial ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of the production of these inflammatory mediators by the test compound.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest that its primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, positioning it as a potential non-steroidal anti-inflammatory drug. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. Future research should focus on executing these assays to determine the compound's potency and its selectivity for COX-2 over COX-1, which is a critical determinant of the gastrointestinal side effect profile of NSAIDs. Subsequent in vivo studies will be essential to evaluate its efficacy, pharmacokinetic properties, and overall safety profile, ultimately determining its potential as a therapeutic agent.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(4-Cyclopropylphenyl)acetic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 2-(4-cyclopropylphenyl)acetic acid, a compound with structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs). Given the prevalence of the cyclopropyl moiety in drug development for enhancing potency and metabolic stability, and the established role of phenylacetic acid derivatives as cyclooxygenase (COX) inhibitors, this document outlines a systematic approach to computationally investigate the interactions of this specific molecule.[1] This guide details methodologies for molecular docking, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Furthermore, it provides standardized experimental protocols for in vitro validation of in silico findings, specifically focusing on COX-1 and COX-2 inhibition assays. The content is structured to provide researchers and drug development professionals with a practical framework for the computational analysis and experimental validation of this compound and its analogs.
Introduction
This compound is a molecule of interest in drug discovery due to its structural features. The presence of a cyclopropyl group is often associated with improved metabolic stability and enhanced potency in drug candidates.[1] The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The two main isoforms of COX, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
This guide focuses on the application of in silico modeling techniques to predict and analyze the interactions of this compound with its putative biological targets, primarily the COX enzymes. In silico methods, such as molecular docking, and ADMET prediction, are powerful tools in modern drug discovery, enabling rapid and cost-effective evaluation of small molecules.
In Silico Modeling Workflow
A typical in silico workflow for investigating the interactions of a small molecule like this compound is depicted below. This workflow outlines the key computational steps from initial structure preparation to the prediction of biological activity and pharmacokinetic properties.
Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of this compound to the active sites of COX-1 and COX-2.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the crystal structures of human or ovine COX-1 and COX-2 from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign appropriate atom types and charges to the ligand.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the COX enzymes, typically centered on the co-crystallized inhibitor or the known active site residues.
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.
-
Generate multiple docking poses and rank them based on the scoring function of the docking program.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most plausible binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare the binding modes in COX-1 and COX-2 to predict selectivity.
-
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for assessing the drug-likeness of this compound.
Methodology:
Various online web servers and standalone software can be used for ADMET prediction.[3][4][5] These tools utilize quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a range of properties.
Key ADMET Properties to Predict:
-
Absorption:
-
Human intestinal absorption (HIA)
-
Caco-2 permeability
-
P-glycoprotein (P-gp) substrate/inhibitor status
-
-
Distribution:
-
Plasma protein binding (PPB)
-
Blood-brain barrier (BBB) penetration
-
-
Metabolism:
-
Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4)
-
-
Excretion:
-
Renal clearance
-
-
Toxicity:
-
AMES mutagenicity
-
Hepatotoxicity
-
Carcinogenicity
-
hERG inhibition (cardiotoxicity)
-
Quantitative Data
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Diclofenac | Phenylacetic acid derivative | 0.06 | 0.40 | 0.15 |
| Indomethacin | Indoleacetic acid derivative | 0.42 | 2.75 | 0.15 |
| Celecoxib | Diarylheterocycle | 14.7 | 0.045 | 327 |
Table 1: In vitro COX-1 and COX-2 inhibitory activities of representative NSAIDs. Data is compiled from various sources for illustrative purposes.[7][8][9]
Signaling Pathway
The primary signaling pathway inhibited by NSAIDs, including potentially this compound, is the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Experimental Validation
In silico predictions should always be validated through experimental assays. For this compound, the most relevant in vitro assay is the determination of its inhibitory activity against COX-1 and COX-2.
In Vitro COX Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[6][9][10]
Materials and Reagents:
-
Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test Compound (this compound) dissolved in DMSO
-
Reference Inhibitors:
-
COX-1 Selective: SC-560
-
COX-2 Selective: Celecoxib
-
Non-selective: Indomethacin
-
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in COX Assay Buffer.
-
Prepare Test Compound Dilutions: Perform serial dilutions of the test compound in DMSO and then in COX Assay Buffer to achieve a range of final concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add the COX Assay Buffer, Heme, and the fluorometric probe.
-
Add the test compound or a reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for ADHP) over a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling and experimental validation of this compound as a potential cyclooxygenase inhibitor. By following the described workflow and protocols, researchers can efficiently evaluate the binding interactions, selectivity, and pharmacokinetic properties of this compound. The integration of computational and experimental approaches is essential for accelerating the discovery and development of novel therapeutic agents. While this guide provides a solid foundation, further in-depth studies, including molecular dynamics simulations and a broader range of in vitro and in vivo experiments, would be necessary to fully characterize the pharmacological profile of this compound.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. youtube.com [youtube.com]
- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Degradation Pathways of Phenylacetic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary degradation pathways of phenylacetic acid (PAA) and its derivatives. The content covers both microbial and chemical degradation mechanisms, offering valuable insights for researchers in bioremediation, drug metabolism, and environmental science. This document summarizes key enzymatic reactions, degradation efficiencies, and detailed experimental protocols.
Microbial Degradation of Phenylacetic Acid Derivatives
Bacteria have evolved sophisticated enzymatic systems to utilize phenylacetic acid and its derivatives as a carbon and energy source. The degradation pathways can be broadly categorized into aerobic and anaerobic processes, with the aerobic pathway being the most extensively studied.
Aerobic Degradation: The Phenylacetyl-CoA Pathway
The aerobic degradation of phenylacetic acid is primarily accomplished through the phenylacetyl-CoA (PA-CoA) catabolon, a set of enzymes encoded by the paa gene cluster. This pathway is a "hybrid" as it incorporates features of both aerobic and anaerobic metabolism, such as the initial activation of the aromatic acid to its CoA thioester. The pathway has been extensively studied in bacteria such as Escherichia coli and Pseudomonas putida.[1][2][3][4]
The core pathway involves the following key steps:
-
Activation: Phenylacetic acid is activated to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase (PaaK).[2][5] This ATP-dependent reaction is the committed step of the pathway.
-
Epoxidation: The aromatic ring of phenylacetyl-CoA is epoxidized by a multi-component oxygenase complex (PaaABCDE).[6][7][8][9]
-
Isomerization: The resulting epoxide is isomerized to an oxepin-CoA by PaaG.[6]
-
Ring Cleavage: The oxepin ring is hydrolytically cleaved by PaaZ, a bifunctional enzyme with both hydratase and aldehyde dehydrogenase activities.[10]
-
β-Oxidation-like Cascade: The ring-opened intermediate undergoes a series of reactions analogous to the β-oxidation of fatty acids, catalyzed by enzymes such as PaaF (enoyl-CoA hydratase), PaaH (3-hydroxyadipyl-CoA dehydrogenase), and PaaJ (thiolase).[11][12]
-
Final Products: The pathway culminates in the formation of central metabolites, acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[11][13][14]
The regulation of the paa operon is tightly controlled, with phenylacetyl-CoA acting as the true inducer of the catabolic genes.[2][8]
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) or Specific Activity | Reference(s) |
| Phenylacetate-CoA ligase (PaaK) | Azoarcus evansii | Phenylacetate | 14 | 40 s⁻¹ | [15] |
| Phenylacetate-CoA ligase (PaaK) | Thermus thermophilus | Phenylacetate | 50 | 24 µmol/min/mg | [4] |
| Phenylacetate-CoA ligase (PaaK) | Pseudomonas putida | Phenylacetic acid | 16.5 mM | - | [16] |
| Thioesterase (PaaI) | Escherichia coli | Phenylacetyl-CoA | 9.6 | 0.41 s⁻¹ | [6] |
| Thioesterase (PaaY) | Escherichia coli | - | 35 | 7.6 U/mg | [5][17] |
| (R)-specific enoyl-CoA hydratase (PhaJ) | Aeromonas caviae | Crotonyl-CoA | - | - | [18][19] |
| 3-Hydroxyacyl-CoA dehydrogenase (PaaH) | Pig heart | Medium-chain 3-hydroxyacyl-CoAs | - | High activity | [20] |
| Phenylacetyl-CoA Oxygenase (PaaABCDE) | Escherichia coli | Phenylacetyl-CoA | - | ~5 nmol/min/mg | [9] |
| Isomerase (PaaG) | Thermus thermophilus | 1,2-Epoxyphenylacetyl-CoA | - | 138 U/mg | [6] |
Anaerobic Degradation
Under anaerobic conditions, the degradation of phenylacetic acid proceeds through different intermediates. The central intermediate is often benzoyl-CoA.[5][17] The degradation of phenylalanine and phenylacetate under anaerobic conditions has been observed in bacteria such as Thauera aromatica and Azoarcus evansii. In some cases, mandelic acid has been identified as an intermediate in the anaerobic degradation of phenylacetic acid by mixed and pure cultures.
Chemical Degradation of Phenylacetic Acid Derivatives
Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants, including phenylacetic acid and its derivatives. Fenton and photo-Fenton processes, which generate highly reactive hydroxyl radicals (•OH), are particularly noteworthy.
Fenton and Photo-Fenton Processes
The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). The photo-Fenton process enhances the degradation rate by using UV-Vis light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.[12][21][22]
The degradation efficiency of these processes is influenced by several factors, including pH, the concentrations of Fe²⁺ and H₂O₂, and the chemical structure of the phenylacetic acid derivative.[12][21] For instance, the degradation of p-hydroxyphenylacetic acid by photo-Fenton is most effective at a pH of 3.[21]
| Compound | Process | Conditions | Degradation/Mineralization Efficiency | Reference(s) |
| p-Hydroxyphenylacetic acid | Photo-Fenton | pH = 3 | Dominant degradation pathway | [21] |
| 2,4-Dichlorophenylacetic acid | Photo-Fenton | - | Complete degradation in 60 min, 98.9% TOC removal in 210 min | [1][23] |
| 2,4-Dichlorophenylacetic acid | Anodic Fenton | Silt loam soil slurry | Follows a two-stage kinetic model | [15] |
| 4-Chlorophenol (related compound) | Photo-Fenton | - | Complete disappearance in 2.5 min, 96% mineralization in 45 min | [11] |
| 4-Nitrophenol (related compound) | Fenton | pH=3, 4 mM H₂O₂, 0.2 mM Fe²⁺, 40 min | 93.6% degradation, 60.3% TOC removal | [24] |
| 2,4-Dichlorophenoxyacetic acid | Acoustic/Hydrodynamic Cavitation + Advanced Fenton | - | 57-64% TOC removal (stirred/irradiated) | [22] |
| 2,4-Dichlorophenoxyacetic acid | Advanced Electrochemical Oxidation | pH ~3 | Complete mineralization with photoelectro-Fenton |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the degradation of phenylacetic acid derivatives.
Microbial Degradation Analysis
Protocol for Monitoring Phenylacetic Acid Degradation in Bacterial Culture
-
Culture Preparation: Grow a bacterial strain of interest (e.g., Pseudomonas putida) in a rich medium overnight.
-
Inoculation: Centrifuge the overnight culture, wash the cell pellet with a minimal salt medium, and resuspend the cells. Inoculate a fresh minimal salt medium containing a known concentration of phenylacetic acid as the sole carbon source to a starting optical density (OD₆₀₀) of approximately 0.1.
-
Incubation: Incubate the culture at the optimal growth temperature with shaking.
-
Sampling: At regular time intervals, withdraw aliquots of the culture.
-
Growth Measurement: Measure the OD₆₀₀ of an aliquot to monitor bacterial growth.
-
PAA Quantification: Centrifuge another aliquot to pellet the cells. Filter the supernatant and analyze the concentration of residual phenylacetic acid using High-Performance Liquid Chromatography (HPLC).[1][15][23][25]
-
Metabolite Analysis: For intracellular metabolite analysis, quench the metabolism of the cell pellet rapidly, extract the metabolites, and analyze them using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][17]
Analytical Methods
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[25]
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1][23][25]
-
Gradient Example: A linear gradient from 5% to 95% acetonitrile over 10 minutes can be used for separation.[25]
-
Detection: UV detection at a wavelength where the compounds of interest absorb, such as 208 nm or 275 nm.[15][25]
-
Sample Preparation: Samples may require protein precipitation (e.g., with perchloric acid or acetonitrile) followed by neutralization and filtration before injection.[15][25]
-
Derivatization: Due to the low volatility of many organic acids, a derivatization step is often necessary. Trimethylsilyl (TMS) derivatization using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common.[2][6][7][26][27]
-
Protocol Overview:
-
Lyophilize the sample to dryness.
-
Perform a two-step derivatization: first with methoxyamine hydrochloride in pyridine to protect carbonyl groups, followed by silylation with MSTFA.[6]
-
Inject the derivatized sample into the GC-MS.
-
-
GC Conditions: A typical temperature program would involve an initial hold at a low temperature (e.g., 40°C), followed by a ramp to a high temperature (e.g., 330°C).[2]
-
Mass Spectrometry: Operate in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for targeted quantification.
Chemical Degradation Experiments
Protocol for Fenton Degradation of a Phenylacetic Acid Derivative
-
Solution Preparation: Prepare an aqueous solution of the target phenylacetic acid derivative at a known concentration.
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically around 3 for optimal Fenton chemistry) using sulfuric acid.[21]
-
Catalyst Addition: Add a solution of ferrous sulfate (FeSO₄) to achieve the desired catalyst concentration.
-
Reaction Initiation: Initiate the degradation by adding hydrogen peroxide (H₂O₂) to the solution while stirring.
-
Sampling: Collect samples at various time points.
-
Quenching: Immediately quench the reaction in the samples by adding a substance that consumes residual oxidants, such as sodium sulfite.
-
Analysis: Analyze the samples for the concentration of the parent compound and its degradation products using HPLC or GC-MS. Monitor the extent of mineralization by measuring the Total Organic Carbon (TOC) removal.[2][10][17][28]
Conclusion
The degradation of phenylacetic acid derivatives is a complex process involving intricate microbial pathways and powerful chemical oxidation methods. Understanding these mechanisms is crucial for applications ranging from the bioremediation of environmental pollutants to predicting the metabolic fate of pharmaceuticals. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers in their scientific endeavors. Further research is warranted to fully elucidate the kinetics of all enzymes in the microbial degradation pathways and to expand the library of degradation data for a wider range of substituted phenylacetic acids under various chemical degradation conditions.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. camlab.co.uk [camlab.co.uk]
- 3. Regulation of phenylacetic acid uptake is σ54 dependent in Pseudomonas putida CA-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 6. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Characterization of the Phenylacetyl-Coenzyme A Oxygenase from the Aerobic Phenylacetic Acid Degradation Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic characterization of the phenylacetyl-coenzyme A oxygenase from the aerobic phenylacetic acid degradation pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Functional Studies of the Escherichia coli Phenylacetyl-CoA Monooxygenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hill-labs.co.nz [hill-labs.co.nz]
- 11. researchgate.net [researchgate.net]
- 12. Protein-protein interactions in the β-oxidation part of the phenylacetate utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Total Organic Carbon in Purified Water | Pharmaguideline [pharmaguideline.com]
- 14. Characterization of the last step of the aerobic phenylacetic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression and characterization of (R)-specific enoyl coenzyme A hydratase involved in polyhydroxyalkanoate biosynthesis by Aeromonas caviae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mineralisation of 2,4-dichlorophenoxyacetic acid by acoustic or hydrodynamic cavitation in conjunction with the advanced Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Crystal structure and biochemical properties of the (S)-3-hydroxybutyryl-CoA dehydrogenase PaaH1 from Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Total Organic Carbon (TOC) Determination: Principles, Methods, and Applications [velp.com]
Methodological & Application
Synthesis of 2-(4-Cyclopropylphenyl)acetic Acid: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of 2-(4-cyclopropylphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 4-cyclopropylbenzaldehyde and proceeds through a reliable four-step sequence involving reduction, bromination, cyanation, and hydrolysis. This application note includes detailed experimental protocols for each step, a summary of expected yields based on literature for analogous transformations, and a visual representation of the overall workflow.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structural motif, featuring a cyclopropyl group, is of significant interest in drug design as it can enhance metabolic stability, binding affinity, and potency. This document outlines a robust and reproducible synthetic pathway to obtain this compound with high purity.
Synthetic Pathway Overview
The synthesis of this compound from 4-cyclopropylbenzaldehyde is achieved through a four-step process:
-
Reduction: The aldehyde group of 4-cyclopropylbenzaldehyde is selectively reduced to a primary alcohol, yielding 4-cyclopropylbenzyl alcohol.
-
Bromination: The resulting alcohol is converted to the corresponding benzyl bromide, 4-cyclopropylbenzyl bromide, a key intermediate for nucleophilic substitution.
-
Cyanation: The benzyl bromide is then reacted with a cyanide source to introduce the nitrile group, forming 2-(4-cyclopropylphenyl)acetonitrile.
-
Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford the target carboxylic acid, this compound.
Experimental Protocols
Step 1: Reduction of 4-Cyclopropylbenzaldehyde to 4-Cyclopropylbenzyl Alcohol
Principle: The aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent. The reaction is typically performed in an alcoholic solvent.
Protocol:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-cyclopropylbenzaldehyde (1.0 eq.) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-cyclopropylbenzyl alcohol.
Step 2: Bromination of 4-Cyclopropylbenzyl Alcohol to 4-Cyclopropylbenzyl Bromide
Principle: The primary alcohol is converted to a benzyl bromide using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism.[1][2]
Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyclopropylbenzyl alcohol (1.0 eq.) in anhydrous diethyl ether (15 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise via a syringe.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-cyclopropylbenzyl bromide.
Step 3: Cyanation of 4-Cyclopropylbenzyl Bromide to 2-(4-Cyclopropylphenyl)acetonitrile
Principle: The benzyl bromide undergoes nucleophilic substitution with a cyanide salt to form the corresponding nitrile. The reaction is typically carried out in a polar aprotic solvent.
Protocol:
-
In a round-bottom flask, dissolve 4-cyclopropylbenzyl bromide (1.0 eq.) in dimethylformamide (DMF) (10 volumes).
-
Add sodium cyanide (1.2 eq.) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it thoroughly with water (3 x 10 volumes) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-(4-cyclopropylphenyl)acetonitrile.
Step 4: Hydrolysis of 2-(4-Cyclopropylphenyl)acetonitrile to this compound
Principle: The nitrile is hydrolyzed to a carboxylic acid under acidic conditions. This process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[3]
Protocol:
-
In a round-bottom flask, suspend 2-(4-cyclopropylphenyl)acetonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (1:1 v/v, 10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields reported in the literature for analogous transformations on substituted aromatic compounds.
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Reduction | 4-Cyclopropylbenzaldehyde | 4-Cyclopropylbenzyl Alcohol | NaBH₄, Methanol | 90-98[4][5] |
| 2 | Bromination | 4-Cyclopropylbenzyl Alcohol | 4-Cyclopropylbenzyl Bromide | PBr₃, Diethyl Ether | 80-90[6] |
| 3 | Cyanation | 4-Cyclopropylbenzyl Bromide | 2-(4-Cyclopropylphenyl)acetonitrile | NaCN, DMF | 85-95[7] |
| 4 | Hydrolysis | 2-(4-Cyclopropylphenyl)acetonitrile | This compound | H₂SO₄, H₂O | 80-90[8] |
Visualizations
The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
The logical relationship between the key steps and intermediates is further detailed below.
Caption: Key transformations in the synthesis.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. scispace.com [scispace.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Detailed Experimental Protocol for the Synthesis of 2-(4-Cyclopropylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(4-cyclopropylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on the well-established Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide intermediate.
Experimental Workflow
The synthesis of this compound is achieved through a two-step process starting from 4-cyclopropylacetophenone. The initial step involves the formation of a thiomorpholide intermediate via the Willgerodt-Kindler reaction. The subsequent step is the hydrolysis of this intermediate to yield the final carboxylic acid product.
Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Cyclopropylacetophenone | ≥98% | Commercially Available |
| Sulfur | Reagent Grade | Commercially Available |
| Morpholine | ≥99% | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |
Step 1: Synthesis of 2-(4-Cyclopropylphenyl)ethanethioic acid morpholide (Willgerodt-Kindler Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyclopropylacetophenone (1.0 eq), sulfur (2.0-2.5 eq), and morpholine (3.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess morpholine and sulfur can be removed by various methods. A common approach is to dilute the reaction mixture with an organic solvent like toluene and filter off the excess sulfur. The filtrate can then be washed with dilute acid (e.g., 1M HCl) to remove excess morpholine, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude thiomorpholide intermediate.
Step 2: Hydrolysis of 2-(4-Cyclopropylphenyl)ethanethioic acid morpholide
-
Hydrolysis Setup: Transfer the crude thiomorpholide from Step 1 into a round-bottom flask. Add a solution of aqueous sodium hydroxide (e.g., 10-20% w/v).
-
Hydrolysis Conditions: Heat the mixture to reflux with stirring. The hydrolysis is typically complete within 4-12 hours. Monitor the reaction by TLC until the starting thiomorpholide is no longer observed.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the crude this compound should form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to yield the pure this compound as a crystalline solid.
Data Presentation
While specific yields can vary depending on the reaction scale and optimization, the Willgerodt-Kindler reaction followed by hydrolysis is a robust method for this transformation.
| Step | Product | Typical Yield Range | Physical Appearance |
| 1 | 2-(4-Cyclopropylphenyl)ethanethioic acid morpholide | 70-90% | Yellowish solid or oil |
| 2 | This compound | 80-95% (from thiomorpholide) | White to off-white solid |
Characterization Data for this compound:
-
Melting Point: Literature values for similar phenylacetic acids suggest a melting point in the range of 80-100 °C.
-
¹H NMR: Expected signals include those for the cyclopropyl protons, the aromatic protons, and the methylene protons of the acetic acid moiety, as well as the carboxylic acid proton.
-
¹³C NMR: Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂O₂) should be observed.
This detailed protocol provides a solid foundation for the successful synthesis and purification of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and scale.
Application Note and Protocol: Purification of 2-(4-Cyclopropylphenyl)acetic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Cyclopropylphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for downstream applications, including drug discovery and development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and data interpretation.
Principle of Recrystallization
The principle of recrystallization is based on the observation that the solubility of most solids in a given solvent increases with temperature. In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a hot solvent in which the compound has high solubility. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent and are subsequently removed by filtration.
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. Based on the structural similarity to other phenylacetic acid derivatives, several solvents can be considered.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Cyclohexane | Non-polar | 81 | High | Low | A patent for a similar compound suggests cyclohexane is effective.[1] |
| Toluene | Non-polar | 111 | High | Low | Suitable for aromatic compounds; higher boiling point requires careful handling. |
| Heptane | Non-polar | 98 | Moderate to High | Low | Good for non-polar compounds, often used in combination with a more polar solvent. |
| Ethyl Acetate | Polar aprotic | 77 | High | Moderate | May result in lower yields due to moderate solubility at cold temperatures. |
| Ethanol/Water | Polar protic | Variable | High | Low | A mixed solvent system can be optimized for both solubility and crystal formation. Carboxylic acids are often soluble in alcohols.[2] |
| Acetic Acid | Polar protic | 118 | High | Moderate | Can be a good solvent for carboxylic acids, but its high boiling point and corrosive nature are drawbacks. |
Table 2: Illustrative Purification Outcomes
This table presents hypothetical data to illustrate the expected outcomes of the recrystallization process with different solvent systems. The actual results may vary depending on the nature and concentration of impurities.
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Crystal Morphology |
| Cyclohexane | 95.0 | 99.5 | 85 | Fine needles |
| Toluene | 95.0 | 99.2 | 82 | Prismatic |
| Heptane/Ethyl Acetate (8:2) | 95.0 | 99.0 | 88 | Plates |
| Ethanol/Water (7:3) | 95.0 | 99.6 | 90 | Needles |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., cyclohexane, toluene, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Protocol 1: Recrystallization using a Single Solvent (e.g., Cyclohexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of cyclohexane and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add the solvent portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator.
Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until a slight turbidity (cloudiness) persists. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the same ethanol/water mixture (ice-cold) for washing the crystals.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical relationship between solvent properties and recrystallization outcome.
References
Application Notes and Protocols for the Quantification of 2-(4-Cyclopropylphenyl)acetic Acid
Introduction
2-(4-Cyclopropylphenyl)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Physicochemical Properties of this compound
-
Appearance: Light brown solid[2]
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (based on the phenylacetic acid chromophore)
-
Run Time: Approximately 10 minutes
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions
-
Bulk Drug: Accurately weigh a sample of the bulk drug, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
Formulation: Depending on the formulation, extract the analyte using a suitable solvent, and dilute the extract with the mobile phase to a final concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, particularly for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (for protein precipitation)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
3. LC Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Precursor Ion (m/z): 175.1 (M-H)⁻
-
Product Ion (m/z): To be determined by direct infusion of a standard solution. A likely fragmentation would be the loss of CO₂ (m/z 131.1).
-
Collision Energy and other parameters: Optimize for maximum signal intensity.
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (or a solution of trichloroacetic acid) to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. Analysis Procedure
-
Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into the blank biological matrix.
-
Process the calibration standards and unknown samples using the sample preparation protocol.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method 3: Quantification by Gas Chromatography with Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound when high volatility or specific separation characteristics of GC are desired. A derivatization step is mandatory to convert the non-volatile carboxylic acid into a volatile ester or silyl derivative.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a structurally similar carboxylic acid)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Methanolic HCl for esterification)
-
Pyridine (GC grade)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
3. Derivatization Procedure (Silylation)
-
Evaporate a known volume of the sample extract containing the analyte and internal standard to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of aqueous sample, add the internal standard.
-
Acidify the sample to pH < 2 with HCl.
-
Extract twice with 3 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and proceed with the derivatization step.
6. Analysis Procedure
-
Prepare calibration standards and process them alongside the samples, including the extraction and derivatization steps.
-
Inject the derivatized standards and samples into the GC-MS system.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagram
Caption: Workflow for GC-MS analysis.
Disclaimer: The methods, conditions, and performance data provided in these application notes are based on established analytical principles for structurally similar compounds and serve as a starting point. All methods must be fully validated for the specific matrix and intended use to ensure they meet the required performance characteristics of accuracy, precision, selectivity, sensitivity, and robustness as per relevant regulatory guidelines.
References
- 1. This compound | 40641-90-5 [sigmaaldrich.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound | 40641-90-5 [sigmaaldrich.com]
- 5. Simple and sensitive quantification of bioactive peptides in biological matrices using liquid chromatography/selected reaction monitoring mass spectrometry coupled with trichloroacetic acid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-Cyclopropylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Cyclopropylphenyl)acetic acid. The method is suitable for routine quality control and research applications. The protocol provides a clear and reproducible methodology for sample and standard preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a chemical intermediate with potential applications in the pharmaceutical industry.[1] The development of a reliable analytical method to determine its purity and concentration is crucial for ensuring product quality and consistency in research and development. This application note describes a simple, accurate, and precise RP-HPLC method for the analysis of this compound. The method utilizes a C18 stationary phase with a UV detector, providing excellent resolution and sensitivity.
Physicochemical Properties of this compound
A summary of the known and estimated physicochemical properties of this compound is provided in Table 1. These properties are essential for the development of an effective HPLC method.
| Property | Value | Source/Estimation |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.22 g/mol | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 334.3 ± 11.0 °C at 760 mmHg | [2] |
| Estimated pKa | ~4.5 | Based on similar aryl-acetic acid structures. |
| Estimated UV λmax | ~254 nm | Based on the presence of a phenyl chromophore.[3] |
| Estimated LogP | ~2.5 | Estimation based on chemical structure. |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 2: Optimized HPLC Conditions
Preparation of Solutions
a. Mobile Phase Preparation:
-
To 400 mL of HPLC grade water, add 1.0 mL of phosphoric acid and mix well.
-
Add 600 mL of acetonitrile to the acidified water.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum filtration.
b. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
c. Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
d. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
Method Validation (Summary)
A summary of typical validation parameters and their acceptance criteria is provided in Table 3. A full method validation should be performed according to ICH guidelines or internal SOPs.[4][5]
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area < 2.0% (for n=6 injections) |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) |
Table 3: Method Validation Parameters and Acceptance Criteria
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow of HPLC method development for this compound.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method exhibits good peak symmetry and resolution under the specified conditions. This application note provides a solid foundation for researchers and analysts to implement this method for routine analysis and quality control purposes. It is recommended to perform a full method validation to ensure its suitability for the intended application.
References
- 1. 2-Cyclopropyl-2-(2-methylphenyl)acetic acid | C12H14O2 | CID 70580375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40641-90-5 [sigmaaldrich.com]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 2-(4-Cyclopropylphenyl)acetic Acid in Cyclooxygenase (COX) Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[1][3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal lining, and COX-2, which is primarily induced at sites of inflammation.[1][4][5] The discovery of these two isoforms has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][6]
2-(4-Cyclopropylphenyl)acetic acid is a compound of interest for its potential as a COX inhibitor. This document provides detailed application notes and protocols for evaluating its inhibitory activity and selectivity against COX-1 and COX-2 enzymes.
Signaling Pathway
The cyclooxygenase (COX) pathway is initiated by the release of arachidonic acid from the cell membrane phospholipids. Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[4][7] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[4][7] These prostanoids are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][4] NSAIDs and other COX inhibitors exert their effects by blocking the active site of the COX enzymes, thereby preventing the synthesis of these pro-inflammatory mediators.
Caption: Cyclooxygenase signaling pathway and points of inhibition by NSAIDs.
Quantitative Data Summary
| Compound Class | Representative Compounds | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Phenoxy Acetic Acid Derivatives | Compounds 5d-f, 7b, 10c-f | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34)[8] |
| Indole Derivatives | 2-(4-(methylsulfonyl)phenyl) indole derivatives | - | 0.11 - 0.28 | Highly Selective for COX-2[9] |
| Reference: Celecoxib | Celecoxib | 14.93 | 0.05 | ~298.6[10] |
| Reference: Mefenamic Acid | Mefenamic Acid | 29.9 | 1.98 | 15.1[10] |
| Reference: Diclofenac | Diclofenac | 0.06 | 0.40 | 0.15[11] |
Experimental Protocols
This section outlines a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2 using a fluorometric assay. This method measures the peroxidase component of COX activity.
I. Materials and Reagents
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Reference Inhibitors:
-
COX-1 Selective: SC-560
-
COX-2 Selective: Celecoxib
-
Non-selective: Indomethacin
-
-
96-well black microplate
-
Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)
II. Experimental Workflow
Caption: General workflow for the in vitro COX inhibition assay.
III. Detailed Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and reference inhibitors in DMSO.
-
Create a series of dilutions of the test compound and reference inhibitors at 10X the final desired concentration in COX Assay Buffer.
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions and keep on ice.[12][13]
-
Prepare a reaction mixture containing COX Assay Buffer, the fluorometric probe, and heme.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the following:
-
Blank wells: Assay buffer.
-
Vehicle control wells: Reaction mixture and the same final concentration of the solvent (e.g., DMSO) as in the inhibitor wells.
-
Test compound wells: Reaction mixture and 10 µL of the diluted test compound.
-
Reference inhibitor wells: Reaction mixture and 10 µL of the diluted reference inhibitors.
-
-
Add the appropriate COX enzyme (COX-1 or COX-2) to all wells except the blank wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[13]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence kinetically at 25°C or 37°C for 5-10 minutes (e.g., Ex/Em = 535/587 nm).[12]
-
IV. Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Vehicle Control)] x 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Calculate Selectivity Index (SI):
-
Determine the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (SI = IC50 COX-1 / IC50 COX-2).
-
Conclusion
The provided protocols and background information offer a robust framework for researchers to investigate the COX inhibitory potential of this compound. By employing a standardized in vitro assay, researchers can accurately determine the compound's potency (IC50) and its selectivity towards COX-1 and COX-2. This data is crucial for the initial characterization and subsequent development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
References
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of 2-(4-Cyclopropylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the methodologies to assess the in vitro anti-inflammatory properties of 2-(4-Cyclopropylphenyl)acetic acid. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard in vitro protocols and expected data presentation based on the activity of structurally related phenylacetic acid derivatives. The described assays include COX-1 and COX-2 inhibition, nitric oxide production in macrophage cell lines, and pro-inflammatory cytokine modulation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced by inflammatory stimuli.[1] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2] this compound is a phenylacetic acid derivative with potential anti-inflammatory activity. This application note details the in vitro assays to characterize its efficacy.
Mechanism of Action: Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory action of NSAIDs is primarily achieved by inhibiting the COX enzymes, thereby blocking the production of prostaglandins from arachidonic acid.[1]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the in vitro anti-inflammatory activity of this compound, based on values reported for structurally similar compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 10.5 ± 1.2 | 0.8 ± 0.1 | 13.1 |
| Ibuprofen (Reference) | 5.2 ± 0.6 | 15.1 ± 1.8 | 0.34 |
| Celecoxib (Reference) | 15.0 ± 1.5 | 0.05 ± 0.01 | 300 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| This compound | 1 | 85.2 ± 5.5 | 15.4 ± 1.9 |
| 10 | 55.1 ± 4.8 | ||
| 50 | 20.3 ± 3.1 | ||
| L-NAME (Reference) | 100 | 10.5 ± 2.0 | 8.2 ± 1.1 |
Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 | 25.6 ± 3.4 | 18.9 ± 2.7 |
| 50 | 68.3 ± 5.1 | 55.4 ± 4.3 | |
| Dexamethasone (Reference) | 1 | 90.1 ± 4.9 | 85.7 ± 5.2 |
Experimental Protocols
The following are detailed protocols for the key in vitro experiments to determine the anti-inflammatory activity of this compound.
COX Inhibition Assay (In Vitro)
This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Reference inhibitors (Ibuprofen, Celecoxib)
-
Microplate reader
-
-
Protocol:
-
Prepare a series of dilutions of this compound and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add the test compound dilutions or reference inhibitors to the wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction and measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
L-NAME (reference inhibitor)
-
Griess Reagent
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion Assay
This assay quantifies the effect of the test compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
This compound
-
Dexamethasone (reference anti-inflammatory agent)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL).
-
Incubate for 6 hours (for TNF-α) or 24 hours (for IL-6).
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell supernatants and standards and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations from the standard curve.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of the anti-inflammatory activity of this compound. By assessing its inhibitory effects on COX enzymes, nitric oxide production, and pro-inflammatory cytokine secretion, researchers can obtain a comprehensive profile of its potential as an anti-inflammatory agent. The provided data tables serve as a guide for presenting the results in a clear and comparative manner.
References
Application Notes and Protocols for Assessing the Analagic Effects of 2-(4-Cyclopropylphenyl)acetic Acid Derivatives in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(4-Cyclopropylphenyl)acetic acid represent a class of non-steroidal anti-inflammatory drugs (NSAIDs) with potential analgesic properties. The structural motif of phenylacetic acid is common to several established NSAIDs, and the introduction of a cyclopropyl group can influence the molecule's steric and electronic properties, potentially enhancing its potency and selectivity. The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.
This document provides detailed protocols for assessing the analgesic effects of this compound derivatives in vivo using standard and widely accepted animal models of pain. These assays are crucial for the preclinical evaluation of novel analgesic drug candidates. The protocols outlined below—the Acetic Acid-Induced Writhing Test, the Hot Plate Test, and the Tail-Flick Test—are designed to evaluate both peripheral and central analgesic activity.
Due to the limited availability of public domain data specifically for this compound derivatives, the quantitative data presented in the tables are illustrative and based on findings for other acetic acid derivatives and NSAIDs. Researchers should generate their own data for the specific compounds under investigation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described in vivo analgesic assays. The data presented here are for illustrative purposes and are derived from studies on celecoxib and its derivatives, which are also COX-2 inhibitors.
Table 1: Analgesic Efficacy of Celecoxib Derivatives in the Acetic Acid-Induced Writhing Test in Mice [1]
| Compound | Dose (mg/kg) | Mean Number of Writhes (± SD) | % Inhibition | ED50 (mg/kg) |
| Control (Vehicle) | - | 10.33 ± 6.03 | - | - |
| Celecoxib | 100 | 5.3 ± 4.0 | 48.7% | 94.2 |
| PC-406 | 100 | 1.3 ± 2.3 | 87.4% | 67.9 |
| PC-407 | 100 | 1.7 ± 1.5 | 83.5% | 63.3 |
Table 2: Analgesic Efficacy of Celecoxib Derivatives in the Hot Plate Test in Mice [1]
| Compound | Dose (mg/kg) | Latency to Response (s) (Mean ± SD) | % Maximum Possible Effect (%MPE) | ED50 (mg/kg) |
| Control (Vehicle) | - | Baseline | - | - |
| Celecoxib | 100 | Increased Latency | - | 60.7 |
| PC-406 | 100 | Increased Latency | - | 56.7 |
| PC-407 | 100 | Increased Latency | - | 86.2 |
Table 3: Analgesic Efficacy of Celecoxib Derivatives in the Tail-Flick Test in Mice [1]
| Compound | Dose (mg/kg) | Tail-Flick Latency (s) (Mean ± SD) | % Increase in Latency | ED50 (mg/kg) |
| Control (Vehicle) | - | Baseline | - | - |
| Celecoxib | 100 | Increased Latency | - | 104.7 |
| PC-406 | 100 | 1.92 ± 0.15 | - | 89.1 |
| PC-407 | 100 | Increased Latency | - | 30.0 |
Signaling Pathways
The primary mechanism of action for NSAIDs, including presumed this compound derivatives, involves the inhibition of the cyclooxygenase (COX) enzymes. This inhibition disrupts the arachidonic acid cascade, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: COX Inhibition Pathway for NSAIDs.
The experimental workflow for assessing the analgesic effects of novel compounds typically involves a tiered approach, starting with a broad screening assay and progressing to more specific mechanistic studies.
Caption: In Vivo Analgesic Drug Discovery Workflow.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally acting analgesics.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound derivative (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline with a small amount of Tween 80)
-
Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Acetic acid solution (0.6% v/v in distilled water)
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
-
Stopwatch
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Diclofenac sodium)
-
Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually in a transparent observation chamber. After a latency period of 5 minutes, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous period of 20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity can be calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
Hot Plate Test
This method is used to evaluate centrally acting analgesics by measuring the reaction time of the animal to a thermal stimulus.
Materials:
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)
-
This compound derivative (test compound)
-
Vehicle
-
Standard centrally acting analgesic (e.g., Morphine, 5 mg/kg)
-
Hot plate apparatus with adjustable temperature control
-
Animal restrainer (for mice) or observation chamber
-
Stopwatch
Protocol:
-
Animal Acclimatization and Selection: Acclimatize the animals as described previously. Before the experiment, place each animal on the hot plate (maintained at 55 ± 0.5°C) to determine the baseline reaction time. Animals with a baseline latency of more than 15 seconds should be excluded.
-
Grouping: Randomly divide the selected animals into groups (n=6-8 per group) as described for the writhing test.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.
-
Observation: Record the latency time for the animal to show a nociceptive response, such as licking of the paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Data Analysis: The increase in latency time is an indicator of analgesic activity. The percentage of maximum possible effect (%MPE) can be calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Statistical Analysis: Use two-way ANOVA with repeated measures followed by a suitable post-hoc test to analyze the data.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the central analgesic activity by measuring the latency of the tail-flick response to a thermal stimulus.
Materials:
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)
-
This compound derivative (test compound)
-
Vehicle
-
Standard centrally acting analgesic (e.g., Morphine, 5 mg/kg)
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainer
-
Stopwatch
Protocol:
-
Animal Acclimatization and Baseline Measurement: Acclimatize the animals as previously described. Gently restrain the animal and place the distal part of its tail on the radiant heat source of the analgesiometer. Record the baseline tail-flick latency, which is the time taken for the animal to flick its tail away from the heat. A cut-off time of 10-12 seconds is typically used to prevent tissue damage.
-
Grouping: Group the animals as described in the previous protocols.
-
Drug Administration: Administer the vehicle, standard drug, or test compound.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency for each animal.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The data can be expressed as the mean latency time or as a percentage increase from the baseline.
-
Statistical Analysis: The data can be analyzed using two-way ANOVA with repeated measures, followed by an appropriate post-hoc test.
References
Application Notes and Protocols: Cytotoxicity of 2-(4-Cyclopropylphenyl)acetic acid on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield publicly available data on the cytotoxicity of 2-(4-Cyclopropylphenyl)acetic acid on cancer cell lines. The following application notes provide a general framework and detailed protocols for evaluating the cytotoxicity of a novel compound like this compound. The experimental design and results will be specific to the cell lines and conditions used.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry. Its structural features, including the cyclopropyl group, are of interest for developing novel therapeutic agents. Determining the cytotoxic effects of this compound on various cancer cell lines is a critical first step in assessing its potential as an anticancer agent. This document outlines the standard methodologies for such an evaluation, focusing on the widely used MTT assay for determining cell viability and IC50 values.
Data Presentation
As no specific data for this compound is available, a template table for recording experimental results is provided below. Researchers should populate this table with their own experimental data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Template)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| HeLa | Cervical | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
| PC-3 | Prostate | Experimental Data | Experimental Data |
Experimental Protocols
A crucial aspect of determining the cytotoxic potential of a new chemical entity is the use of robust and reproducible in vitro assays. The following protocols provide a step-by-step guide for researchers.
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). Commonly used lines for initial screening include MCF-7 (breast), HeLa (cervical), A549 (lung), HCT116 (colon), and PC-3 (prostate).
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, DMEM for MCF-7 and HeLa, RPMI-1640 for A549, and F-12K for PC-3.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[1][2]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: Workflow for In Vitro Cytotoxicity Testing.
Hypothetical Signaling Pathway for Further Investigation
Should this compound show significant cytotoxicity, further studies into its mechanism of action would be warranted. A common pathway to investigate is the induction of apoptosis.
Caption: Hypothetical Apoptotic Signaling Pathway.
References
2-(4-Cyclopropylphenyl)acetic Acid: A Versatile Scaffold for Potent and Selective Integrin αvβ3 Antagonists
Application Notes and Protocols: Derivatization of 2-(4-Cyclopropylphenyl)acetic acid
Introduction
2-(4-Cyclopropylphenyl)acetic acid is a carboxylic acid derivative with a structural motif found in various biologically active compounds. Its derivatization is a critical step in medicinal chemistry and drug development for creating esters, amides, and other functional groups to modulate properties such as solubility, stability, and biological activity. Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. This document provides detailed protocols for the common derivatization of the carboxylic acid group of this compound into esters and amides, along with relevant data and workflow visualizations.
Esterification via Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is effective for producing simple alkyl esters. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[1]
Experimental Protocol: Synthesis of Methyl 2-(4-Cyclopropylphenyl)acetate
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.26 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Slowly add 5 drops of concentrated sulfuric acid to the stirring solution.[3]
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, and finally with brine (30 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Methanol, Sulfuric Acid | [3][4] |
| Reaction Time | 4-6 hours | [4] |
| Temperature | 65°C (Reflux) | [4] |
| Typical Yield | 85-95% | [4] |
| Product | Methyl 2-(4-Cyclopropylphenyl)acetate | N/A |
Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-(4-Cyclopropylphenyl)acetate.
Amidation using Carbodiimide Coupling Agents
Amidation of carboxylic acids can be achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[5][6] This method is mild and effective for coupling carboxylic acids with a wide range of primary and secondary amines.
Experimental Protocol: Synthesis of 2-(4-Cyclopropylphenyl)-N-propylacetamide
Materials:
-
This compound
-
Propylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 g, 5.26 mmol) in DMF (20 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Activator Addition: Add HOBt (0.78 g, 5.78 mmol, 1.1 equiv) and EDC (1.11 g, 5.78 mmol, 1.1 equiv) to the solution. Stir for 15 minutes at 0°C.[5]
-
Amine Addition: Add propylamine (0.34 g, 5.78 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Propylamine, EDC, HOBt, DMF | [5] |
| Reaction Time | 12-16 hours | [5] |
| Temperature | 0°C to Room Temperature | [5] |
| Typical Yield | 70-90% | N/A |
| Product | 2-(4-Cyclopropylphenyl)-N-propylacetamide | N/A |
Workflow Diagram
Caption: Workflow for EDC/HOBt mediated synthesis of an amide derivative.
Application in Drug Development: Potential as COX Inhibitors
Derivatives of phenylacetic and phenylpropionic acids are well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By derivatizing the carboxylic acid group of this compound, novel analogues can be synthesized and screened for selective COX-2 inhibition, which is a desirable profile for reducing inflammatory symptoms with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[8]
Simplified COX Inhibition Pathway
Caption: Inhibition of the Prostaglandin synthesis pathway by NSAIDs.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. athabascau.ca [athabascau.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Stock Solutions of 2-(4-Cyclopropylphenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 2-(4-Cyclopropylphenyl)acetic acid. The protocol includes information on the physicochemical properties, necessary materials and equipment, safety precautions, a step-by-step procedure for preparation, and recommendations for storage. This guide is intended to ensure the accurate and safe preparation of stock solutions for use in various research and development applications.
Physicochemical Data
All quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| CAS Number | 40641-90-5 | [1] |
| Appearance | Solid (form may vary) | General chemical information |
| Storage (Solid) | Sealed in dry, room temperature | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the methodology for preparing a stock solution of a specified molar concentration.
Materials and Equipment
-
This compound (solid)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask with stopper (e.g., 10 mL, 25 mL)
-
Pipettes
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Solvent of choice (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Recommended Solvents
Specific solubility data for this compound is not widely published. However, based on its structure as an aromatic carboxylic acid, it is expected to be soluble in polar organic solvents.[3][4]
-
Primary Recommendations: Dimethyl Sulfoxide (DMSO) or Ethanol are recommended for preparing high-concentration stock solutions.
-
Aqueous Solutions: The compound is likely to have low solubility in water.[3][5] To dissolve it in aqueous buffers, the pH may need to be raised above its pKa by adding a base (e.g., NaOH) to form the more soluble carboxylate salt.[5][6]
Safety Precautions
Handle this compound and all solvents in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
-
Avoid inhalation of dust or vapors.[6]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][6]
-
Refer to the Safety Data Sheet (SDS) for the specific compound and solvents used for comprehensive safety information.
Calculation for Stock Solution
To determine the mass of this compound required, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM stock solution in 10 mL of solvent:
-
Convert units:
-
Concentration: 10 mM = 0.010 mol/L
-
Volume: 10 mL = 0.010 L
-
Molecular Weight: 176.21 g/mol
-
-
Calculate Mass:
-
Mass (g) = 0.010 mol/L x 0.010 L x 176.21 g/mol = 0.0017621 g
-
Mass (mg) = 1.76 mg
-
Step-by-Step Procedure
-
Calculate: Use the formula in section 3.4 to calculate the mass of this compound needed for your desired stock concentration and volume.
-
Weigh: Using an analytical balance, carefully weigh the calculated mass of the compound onto weighing paper or into a weighing boat.
-
Transfer: Transfer the weighed solid into the appropriately sized volumetric flask. Ensure all the powder is transferred.
-
Dissolve: Add a portion of the chosen solvent (e.g., DMSO) to the volumetric flask, approximately half to two-thirds of the final desired volume.
-
Mix: Stopper the flask and mix thoroughly to dissolve the solid. A vortex mixer or gentle swirling can be used. If necessary, use a magnetic stirrer. Gentle warming in a water bath may aid dissolution but should be done with caution.[6]
-
Dilute to Volume: Once the solid is completely dissolved, carefully add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mix: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Transfer the solution to a properly labeled storage vial (e.g., amber glass vial). Include the compound name, concentration, solvent, and date of preparation.
Storage and Handling
-
Solid Compound: Store the solid material in a tightly sealed container in a dry, room-temperature environment as recommended.[1]
-
Stock Solution: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Visualization
The following diagram illustrates the general workflow for preparing the stock solution.
Caption: Experimental workflow for preparing stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Application Notes and Protocols for 2-(4-Cyclopropylphenyl)acetic Acid in Veterinary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Cyclopropylphenyl)acetic acid is a non-steroidal anti-inflammatory drug (NSAID) candidate belonging to the phenylacetic acid class of molecules. Its structural features, particularly the cyclopropyl group, suggest potential for high potency and a favorable safety profile. While specific data for this compound in veterinary species is not extensively available in public literature, this document provides a framework for its evaluation based on established principles of NSAID development for veterinary medicine. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2]
Predicted Therapeutic Applications
Based on the known applications of NSAIDs in veterinary medicine, this compound could potentially be developed for the management of:
-
Pain and inflammation associated with osteoarthritis in dogs, cats, and horses.[3]
-
Post-operative pain and inflammation following soft tissue and orthopedic surgeries.[3]
-
Control of fever (antipyretic) in various species.[4]
-
Musculoskeletal disorders in companion and production animals.[4]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily achieved through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as gastrointestinal protection, renal blood flow, and platelet aggregation.[1]
-
COX-2 is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.[1]
The relative selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its gastrointestinal and renal safety profile. Compounds with higher COX-2 selectivity are generally associated with a lower risk of adverse effects.[5] The inhibitory activity of this compound against COX-1 and COX-2 would need to be determined to predict its therapeutic index.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of a novel NSAID candidate like this compound in a veterinary context.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound for inhibiting ovine or canine COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or canine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (COX-2 selective inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time to allow for prostaglandin production.
-
Stop the reaction.
-
Measure the concentration of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) for each enzyme.
-
Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Caption: Workflow for in vitro COX inhibition assay.
Protocol 2: Carrageenan-Induced Paw Edema Model in Rats (In Vivo Anti-Inflammatory Activity)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
-
This compound (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Carprofen or Meloxicam)
-
Parenteral administration supplies
-
Plethysmometer
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally or parenterally at various doses.
-
After a pre-determined time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
The following tables are templates for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro COX Inhibition Profile of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Carprofen (Control) | Literature Value | Literature Value | Literature Value |
| Meloxicam (Control) | Literature Value | Literature Value | Literature Value |
Table 2: Anti-Inflammatory Effect of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | Data to be determined | 0 |
| This compound | Dose 1 | Data to be determined | Data to be determined |
| Dose 2 | Data to be determined | Data to be determined | |
| Dose 3 | Data to be determined | Data to be determined | |
| Carprofen (Control) | Effective Dose | Data to be determined | Data to be determined |
Safety and Toxicology
A comprehensive safety and toxicology program is essential for the development of any new veterinary drug.[3] Key studies would include:
-
Acute and chronic toxicity studies in target species (e.g., dogs, cats).
-
Gastrointestinal safety studies , including endoscopic evaluation for ulceration.
-
Renal and hepatic safety assessments through blood chemistry and histopathology.
-
Margin of safety studies to determine the therapeutic window.
Conclusion
This compound represents a promising scaffold for a novel veterinary NSAID. The protocols and frameworks outlined in these application notes provide a roadmap for its systematic evaluation. The key to its successful development will be demonstrating a superior efficacy and safety profile compared to existing therapies in the target animal populations. Further research is warranted to fully characterize its pharmacological and toxicological properties.
References
- 1. NSAID Therapy in Dogs | Clinician's Brief [cliniciansbrief.com]
- 2. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veterinary Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) | FDA [fda.gov]
- 4. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. The coxib NSAIDs: potential clinical and pharmacologic importance in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Cyclopropylphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-(4-Cyclopropylphenyl)acetic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Willgerodt-Kindler reaction of 4-cyclopropylacetophenone and a Suzuki coupling approach.
Route 1: Willgerodt-Kindler Reaction of 4-Cyclopropylacetophenone
This synthetic pathway involves the conversion of 4-cyclopropylacetophenone to a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic acid.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature or time. 2. Poor quality of sulfur or morpholine. 3. Inefficient stirring. | 1. Ensure the reaction is refluxed at the appropriate temperature (typically 120-140°C) for a sufficient duration (monitor by TLC). 2. Use freshly opened, high-purity reagents. 3. Employ vigorous mechanical or magnetic stirring to ensure proper mixing of the heterogeneous reaction mixture. |
| Formation of a Complex Mixture of Byproducts | 1. Overheating or prolonged reaction time leading to decomposition. 2. Side reactions of the cyclopropyl group under harsh conditions. | 1. Carefully control the reaction temperature and monitor its progress to avoid unnecessary heating after completion. 2. While the cyclopropyl group is generally stable, consider slightly milder conditions if significant degradation is observed. |
| Incomplete Hydrolysis of the Thioamide Intermediate | 1. Inadequate concentration of base (e.g., NaOH). 2. Insufficient hydrolysis time or temperature. 3. The thioamide is resistant to hydrolysis.[1] | 1. Use a sufficient excess of a strong base (e.g., 20-40% NaOH solution). 2. Ensure the hydrolysis is carried out at reflux for an adequate period (monitor by TLC for the disappearance of the thioamide). 3. The use of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can facilitate the hydrolysis of resistant thioamides.[2][3] |
| Difficulty in Isolating the Final Product | 1. Incomplete precipitation of the carboxylic acid upon acidification. 2. Emulsion formation during work-up. | 1. Adjust the pH carefully to the isoelectric point of the carboxylic acid (typically pH 2-3) to maximize precipitation. Cooling the solution in an ice bath can also improve recovery. 2. Add a saturated brine solution to help break up emulsions during extraction. |
Route 2: Suzuki Coupling Approach
This route involves the palladium-catalyzed cross-coupling of a 4-halophenylacetic acid derivative with a cyclopropylboronic acid reagent, followed by hydrolysis. A common strategy is to use an ester of 4-bromophenylacetic acid.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Product | 1. Inactive catalyst. 2. Decomposition of cyclopropylboronic acid (protodeboronation).[4] 3. Presence of oxygen in the reaction.[4] 4. Incorrect choice of base or solvent. | 1. Use a fresh, active palladium catalyst and an appropriate phosphine ligand (e.g., Pd(OAc)₂ with PCy₃).[4] 2. Use fresh cyclopropylboronic acid or a more stable derivative like potassium cyclopropyltrifluoroborate. Ensure anhydrous reaction conditions.[4] 3. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] 4. A common effective base is K₃PO₄.[4] The solvent system is also critical; a mixture of toluene and water is often used.[5] |
| Significant Formation of Homocoupling Byproducts | 1. Presence of oxygen. 2. Suboptimal catalyst-to-ligand ratio. | 1. Rigorous degassing of the reaction mixture is crucial to minimize oxygen, which promotes homocoupling.[4] 2. Optimize the palladium to phosphine ligand ratio; typically a 1:2 ratio is a good starting point. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient base or reaction time for saponification. | 1. Use an excess of a strong base like NaOH or KOH in a suitable solvent such as ethanol or methanol and heat to reflux. Monitor the reaction by TLC until all the starting ester is consumed. |
| Difficulty in Removing Palladium Residues | 1. Palladium catalyst complexing with the product. | 1. After the reaction, consider washing the organic layer with an aqueous solution of a sulfur-containing scavenger like sodium thiomethoxide or L-cysteine to help remove residual palladium. Filtration through a pad of celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Willgerodt-Kindler reaction?
A1: A frequent cause of low yield is incomplete reaction due to the heterogeneous nature of the mixture and the need for sufficiently high temperatures. Ensuring vigorous stirring and maintaining a consistent reflux temperature are critical. Another common issue is incomplete hydrolysis of the intermediate thiomorpholide, which can often be improved by using a phase-transfer catalyst.[2][3]
Q2: My cyclopropylboronic acid seems to be unstable. How can I improve the success of my Suzuki coupling?
A2: Protodeboronation, the cleavage of the C-B bond, is a known issue with cyclopropylboronic acid.[4] To mitigate this, it is recommended to use the boronic acid as fresh as possible. For better stability, consider converting it to a potassium cyclopropyltrifluoroborate salt, which is more stable and can be used directly in the coupling reaction.[4]
Q3: Are there any specific safety precautions for the Willgerodt-Kindler reaction?
A3: Yes, the Willgerodt-Kindler reaction often produces hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. It is imperative to perform this reaction in a well-ventilated fume hood.
Q4: How can I effectively purify the final this compound product?
A4: A common purification method involves dissolving the crude product in an aqueous basic solution (e.g., 10% sodium bicarbonate), washing with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidifying the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.[3] The precipitated solid can then be collected by filtration and further purified by recrystallization if necessary.
Q5: Which of the two synthetic routes is generally preferred for higher yield?
A5: The choice of route can depend on the availability of starting materials and the specific capabilities of the laboratory. The Suzuki coupling route often offers milder reaction conditions and potentially higher selectivity, which can lead to higher overall yields, especially if optimized. However, the Willgerodt-Kindler reaction is a powerful transformation that can be effective if the conditions are carefully controlled.
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction
Step 1: Synthesis of 2-(4-Cyclopropylphenyl)thioacetomorpholide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyclopropylacetophenone (1.0 equiv.), sulfur (2.0 equiv.), and morpholine (3.0 equiv.).
-
Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The crude thioamide can be used directly in the next step or purified by column chromatography.
Step 2: Hydrolysis to this compound
-
To the crude thioamide from the previous step, add a 20% aqueous solution of sodium hydroxide (a significant excess).
-
Add a catalytic amount of triethylbenzylammonium chloride (TEBA) (e.g., 0.05 equiv.).[2][3]
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 8-10 hours.
-
Monitor the hydrolysis by TLC until the thioamide is no longer present.
-
Cool the reaction mixture to room temperature and filter to remove any solid impurities.
-
Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove any neutral impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the carboxylic acid to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Suzuki Coupling
Step 1: Suzuki Coupling of Ethyl 4-bromophenylacetate with Cyclopropylboronic Acid
-
To an oven-dried Schlenk flask, add ethyl 4-bromophenylacetate (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and tricyclohexylphosphine (PCy₃, 0.04 equiv.) under the inert atmosphere.
-
Add a degassed mixture of toluene and water (e.g., 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2-(4-cyclopropylphenyl)acetate by flash column chromatography.
Step 2: Hydrolysis of Ethyl 2-(4-cyclopropylphenyl)acetate
-
Dissolve the purified ethyl 2-(4-cyclopropylphenyl)acetate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with 1M hydrochloric acid until a pH of 2 is reached, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Route 1: Willgerodt-Kindler | Route 2: Suzuki Coupling |
| Starting Material | 4-Cyclopropylacetophenone | Ethyl 4-bromophenylacetate & Cyclopropylboronic acid |
| Key Reagents | Sulfur, Morpholine, NaOH | Pd(OAc)₂, PCy₃, K₃PO₄, NaOH |
| Typical Temperature | 120-130°C (thioamidation), 100°C (hydrolysis) | 80-100°C (coupling), Reflux (hydrolysis) |
| Reaction Time | 16-22 hours (total) | 14-28 hours (total) |
| Typical Yield | 60-80% (variable) | 70-90% (optimized) |
| Key Considerations | H₂S formation, heterogeneous reaction | Air/moisture sensitive, catalyst cost |
Visualizations
Caption: Workflow for the Willgerodt-Kindler Synthesis.
Caption: Workflow for the Suzuki Coupling Synthesis.
References
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. audreyli.com [audreyli.com]
Technical Support Center: Synthesis of 2-(4-Cyclopropylphenyl)acetic Acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-cyclopropylphenyl)acetic acid. This molecule is a valuable building block in pharmaceutical development, and achieving high purity is critical for downstream applications. Impurities can arise from various sources, including starting materials, side reactions, incomplete conversions, and subsequent workup procedures.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and eliminate common impurities encountered during synthesis. Our approach is built on explaining the fundamental chemistry behind impurity formation, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its characteristic impurities?
The most prevalent and robust method for synthesizing aryl-acetic acids from aryl-ketones is the Willgerodt-Kindler reaction .[1][2] This pathway typically starts with 4-cyclopropylacetophenone and proceeds through a thioamide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.
The primary impurities associated with this route are directly related to the key reaction steps:
-
Unreacted Starting Material: Residual 4-cyclopropylacetophenone.
-
Incomplete Reaction/Rearrangement: The reaction involves the formation of an enamine from the ketone and an amine (commonly morpholine), followed by reaction with sulfur.[2][3] Inefficient conversion can leave starting material behind.
-
Incomplete Hydrolysis: The final step is the hydrolysis of the 2-(4-cyclopropylphenyl)thioacetamide intermediate. If this step is not driven to completion, two key process-related impurities can be observed:
-
2-(4-cyclopropylphenyl)thioacetamide: The direct precursor to the final product.
-
2-(4-cyclopropylphenyl)acetamide: Formed by partial hydrolysis of the thioamide.[2]
-
Q2: I've detected a significant amount of the amide intermediate in my final product. What causes this, and how can I fix it?
The presence of 2-(4-cyclopropylphenyl)acetamide is a classic indicator of incomplete hydrolysis. The conversion of the thioamide (or amide) to the carboxylic acid requires vigorous conditions, typically heating under reflux with a strong acid (like HCl) or a strong base (like NaOH).[4]
Causality:
-
Insufficient Reaction Time or Temperature: The hydrolysis of amides is often slow. If the reaction is not heated for a sufficient duration, a significant amount of the amide will remain.
-
Inadequate Reagent Concentration: The concentration of the acid or base catalyst is crucial. A solution that is too dilute may not have the hydrolytic power to drive the reaction to completion.
-
Poor Solubility: If the amide intermediate has low solubility in the aqueous acidic or basic medium, the reaction rate will be limited by the solid-liquid interface.
Troubleshooting Steps:
-
Extend Reaction Time: Increase the reflux time in increments of 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Increase Reagent Concentration: Use a more concentrated acid (e.g., 6M HCl) or base (e.g., 25% w/v NaOH).
-
Add a Co-solvent: Introducing a water-miscible co-solvent like ethanol or dioxane can improve the solubility of the amide intermediate, facilitating a more efficient and homogeneous hydrolysis.
Q3: My NMR spectrum is clean, but the melting point of my product is low and broad. Could this be an isomeric impurity?
Yes, this is a distinct possibility. While 4-cyclopropylacetophenone is the desired starting material, its own synthesis (often via Friedel-Crafts acylation of cyclopropylbenzene) can sometimes produce small quantities of the meta isomer, 3-cyclopropylacetophenone. This regioisomeric impurity would likely be carried through the Willgerodt-Kindler reaction sequence, resulting in 2-(3-cyclopropylphenyl)acetic acid in your final product.
Because the para and meta isomers have very similar NMR profiles, they can be difficult to distinguish without high-field NMR or a reference standard. However, the presence of the meta isomer disrupts the crystal lattice of the desired para product, leading to a depressed and broad melting point.
Solution: Purification by Recrystallization Regioisomers can often be separated by careful recrystallization. A patent for a structurally related compound highlights the use of cyclohexane for effectively removing the undesired meta isomer from the para product.[5] Experimenting with solvent systems like cyclohexane, diisopropyl ether/cyclohexane mixtures, or toluene may yield highly pure crystalline material.[5]
Q4: How do I detect and remove sulfur- or amine-related impurities from the Willgerodt-Kindler reaction?
Reagents used in the Willgerodt-Kindler reaction, namely elemental sulfur and an amine like morpholine, are sources of specific impurities.
-
Elemental Sulfur: Excess sulfur can persist through the workup. It is typically insoluble in the aqueous phases used for extraction but soluble in organic solvents.
-
Morpholine: This amine is basic and will be protonated and extracted into the aqueous phase during an acidic wash. However, if the wash is not efficient, it can remain.
-
Sulfur Byproducts: Complex sulfur-containing side products can form, often contributing to product discoloration (yellow or brown tint).
Detection & Removal Workflow:
-
Initial Filtration: After hydrolysis and neutralization, if the product is extracted into an organic solvent, filter the organic solution through a pad of celite or silica gel to remove finely divided elemental sulfur.
-
Thorough Acidic Wash: Perform multiple washes of the organic layer with dilute acid (e.g., 1M HCl) to ensure complete removal of morpholine.
-
Base Wash: Washing with a mild base like sodium bicarbonate (NaHCO₃) solution will extract the acidic product into the aqueous layer, leaving non-acidic impurities (like unreacted ketone and residual sulfur) in the organic layer.
-
Re-acidification and Extraction: The basic aqueous layer is then carefully re-acidified (e.g., with 3M HCl) to precipitate the pure carboxylic acid, which can be filtered or re-extracted into a fresh organic solvent. This acid-base extraction is a highly effective purification step.
Visual Workflow: Willgerodt-Kindler Synthesis & Impurity Formation
The following diagram illustrates the main reaction pathway and the points at which key impurities are introduced.
References
- 1. synarchive.com [synarchive.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP1401815A1 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid - Google Patents [patents.google.com]
troubleshooting low conversion rates in phenylacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetic acid. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my phenylacetic acid synthesis. What are the common causes?
Low yields in phenylacetic acid synthesis can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reactions, suboptimal reaction conditions, and the formation of byproducts. For instance, in the hydrolysis of benzyl cyanide, incomplete conversion can leave starting material, while side reactions can produce phenylacetamide.[1][2] In the Grignard synthesis from benzyl chloride, a reaction that is too vigorous can lead to the formation of 1,2-diphenylethane as a useless byproduct.[2][3]
Q2: My reaction via benzyl cyanide hydrolysis is very vigorous and difficult to control. How can I improve this?
The hydrolysis of benzyl cyanide, particularly with concentrated acids like sulfuric acid, can be highly exothermic and difficult to manage.[2][4] To moderate the reaction, it is recommended to use a more dilute acid solution.[4] For example, a mixture of sulfuric acid, water, and glacial acetic acid can provide a smoother reaction.[4] Additionally, ensuring efficient stirring and controlled heating are crucial. Some protocols suggest warming the mixture just until gas bubbles appear and then removing the heat source, as the reaction will proceed on its own.[2]
Q3: I am attempting the carbonylation of benzyl chloride, but the conversion is poor. What should I check?
Low conversion in the palladium-catalyzed carbonylation of benzyl chloride can be due to several factors related to the catalyst, reagents, and reaction conditions. Ensure the palladium catalyst is active and not deactivated. The choice of solvent, base, and phase transfer catalyst can also significantly impact the yield.[5] Reaction temperature and carbon monoxide pressure are critical parameters to optimize; for instance, one study found 80°C and 1.5 MPa of CO to be effective.[5]
Q4: How can I minimize the formation of phenylacetamide during the hydrolysis of benzyl cyanide?
The formation of phenylacetamide as a byproduct can be addressed during the workup. After the initial reaction, the crude phenylacetic acid can be dissolved in a lukewarm, dilute sodium carbonate or sodium hydroxide solution. The phenylacetic acid will dissolve to form its sodium salt, while the less acidic phenylacetamide will remain undissolved and can be removed by filtration.[2]
Q5: What are the key safety precautions when synthesizing phenylacetic acid?
Many of the reagents used in phenylacetic acid synthesis are hazardous. Benzyl cyanide is toxic, and its vapors are harmful.[2] Strong acids like sulfuric and hydrochloric acid are corrosive.[6] Grignard reagents are highly reactive and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in Phenylacetic Acid Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time or moderately increase the temperature.[6] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.[1] - Ensure efficient stirring, especially in heterogeneous mixtures.[1] |
| Side Reaction Formation | - Grignard Route: Control the addition rate of benzyl chloride to avoid an overly vigorous reaction that forms 1,2-diphenylethane.[2][3] - Benzyl Cyanide Hydrolysis: Use optimized acid concentrations to prevent charring or excessive byproduct formation.[4] |
| Poor Reagent Quality | - Use high-purity starting materials. Commercially available benzyl cyanide may require distillation.[1] - For the Grignard reaction, ensure all glassware is dry and use anhydrous ether. |
| Catalyst Deactivation | - In catalytic routes like carbonylation, ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).[5] |
Issue 2: Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | - Improve the purification process. For phenylacetic acid, recrystallization from water is a common and effective method.[2] - During workup, ensure thorough washing of the organic phase to remove water-soluble impurities. |
| Contamination with Phenylacetamide (from Benzyl Cyanide route) | - Dissolve the crude product in a dilute sodium carbonate solution. Phenylacetic acid will form a soluble salt, while the amide remains as a solid and can be filtered off.[2] |
| Residual Acid Catalyst | - Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.[6] |
Experimental Protocols
Protocol 1: Phenylacetic Acid from Benzyl Cyanide Hydrolysis
This protocol is adapted from a procedure using sulfuric acid.[4]
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, mix 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.
-
Reaction: Heat the mixture under reflux while stirring for three hours.
-
Workup: Cool the mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid cake. Filter the crude phenylacetic acid.
-
Purification: Melt the crude product under water and wash by decantation several times with hot water. The washings will deposit more product upon cooling, which should be collected. After the final wash, pour off the hot water while the product is still molten.
-
Distillation: Transfer the molten acid to a Claisen distilling flask and distill under reduced pressure. A small initial fraction containing water and unreacted benzyl cyanide should be collected and can be used in a subsequent run. The main fraction is collected to yield practically pure phenylacetic acid.
Expected Yield: Approximately 77-80%.[4]
Protocol 2: Phenylacetic Acid from Benzyl Chloride via Grignard Reaction
This protocol is based on the Grignard carbonation method.[2][3]
-
Grignard Reagent Preparation: To a flask containing 24 g of magnesium turnings under 100 mL of anhydrous diethyl ether, add a small crystal of iodine. Add about 10% of a solution of 125 g of benzyl chloride in 250 mL of anhydrous diethyl ether.
-
Reaction: Once the Grignard reaction initiates, add the remaining benzyl chloride solution dropwise with stirring to maintain a gentle reflux. After the addition is complete, continue to heat and stir until most of the magnesium has dissolved.
-
Carbonation: Pour the Grignard reagent solution onto 1 kg of crushed, water-free dry ice (solid CO2) and stir for 2 hours.
-
Workup: Add 200 mL of warm ether and heat the mixture in a water bath to an internal temperature of 25°C. Add 200 mL of 32% hydrochloric acid and stir until any inorganic precipitate dissolves.
-
Extraction and Purification: Separate the organic layer, wash it with cold water, and dry it over anhydrous sodium sulfate. Distill off the ether.
-
Recrystallization: Recrystallize the remaining solid from water to yield pure phenylacetic acid.
Expected Yield: Approximately 75%.[2]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Common synthetic routes to Phenylacetic Acid.
References
Technical Support Center: Stability of 2-(4-Cyclopropylphenyl)acetic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(4-Cyclopropylphenyl)acetic acid in solution. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule possesses a phenylacetic acid moiety and a cyclopropyl group, both of which can be susceptible to specific degradation pathways under stress conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the functional groups present in the molecule, the following degradation pathways are plausible:
-
Photodegradation: Phenylacetic acid derivatives are known to undergo photo-oxidative decarboxylation when exposed to UV or visible light, which would lead to the formation of 4-cyclopropylbenzaldehyde.[1]
-
Oxidative Degradation: The cyclopropyl group, especially when attached to an aromatic ring, can be susceptible to oxidative ring-opening.[2] The acetic acid side chain can also be a target of oxidation.
-
Hydrolytic Degradation (pH-dependent): While generally stable, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures could potentially lead to hydrolysis or other rearrangements, although this is less common for this type of structure compared to esters or amides.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[3][4][5] This method should be able to separate the intact drug from its potential degradation products. A typical approach would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). UV detection is suitable as the phenyl group is chromophoric.
Q4: Are there any known incompatibilities with common excipients or solvents?
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound and its potential degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanol groups on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte (pKa of phenylacetic acid is ~4.3). A lower pH (e.g., 2.5-3.5) will suppress the ionization of the carboxylic acid and reduce tailing. - Reduce the injection volume or sample concentration. |
| Poor Resolution between Parent and Degradant Peaks | - Inadequate mobile phase composition. - Inappropriate column. - Suboptimal gradient profile. | - Optimize the mobile phase composition (e.g., change the organic solvent or buffer concentration). - Try a different column chemistry (e.g., phenyl-hexyl or a different C18 phase). - Adjust the gradient slope to improve separation of closely eluting peaks. |
| Ghost Peaks | - Contaminated mobile phase or injection of air. - Carryover from previous injections. | - Use fresh, high-purity solvents and degas the mobile phase. - Implement a robust needle wash procedure in the autosampler. |
| Baseline Drift | - Column temperature fluctuations. - Mobile phase composition changing over time. - Detector lamp aging. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and stable. - Check the detector lamp's energy and replace if necessary. |
For more detailed HPLC troubleshooting, refer to comprehensive guides provided by instrument and column manufacturers.[2][6][7]
Experiment-Related Degradation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high degradation in control samples. | - Contaminated glassware or solvents. - Exposure to light during sample preparation or storage. | - Use scrupulously clean glassware. - Use high-purity, peroxide-free solvents. - Protect solutions from light by using amber vials or covering with aluminum foil. |
| Inconsistent degradation results between experiments. | - Variations in experimental conditions (e.g., temperature, pH, light exposure). - Inaccurate preparation of stress agents. | - Tightly control all experimental parameters. - Prepare fresh solutions of stress agents for each experiment. |
| No degradation observed under stress conditions. | - Stress conditions are too mild. - The compound is highly stable under the tested conditions. | - Increase the concentration of the stress agent, temperature, or duration of exposure. - For photostability, ensure a light source of sufficient intensity and appropriate wavelength is used. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer for HPLC mobile phase
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Study:
References
Technical Support Center: Scaling Up 2-(4-Cyclopropylphenyl)acetic acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-(4-Cyclopropylphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: Common synthetic strategies often involve a Friedel-Crafts acylation or a related reaction to introduce the acyl group, followed by steps to construct the acetic acid moiety. A typical sequence might involve the acylation of cyclopropylbenzene with a suitable reagent like chloroacetyl chloride or a similar two-carbon electrophile, followed by hydrolysis. Another approach involves the reaction of a (4-cyclopropylphenyl)magnesium bromide with a glyoxylate derivative. The choice of route for scale-up depends on factors like raw material cost, process safety, and waste streams.
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: The main challenges include:
-
Regioisomer Control: Formation of the undesired meta-isomer alongside the desired para-isomer is a common issue, particularly in Friedel-Crafts type reactions.[1]
-
Reaction Control and Safety: Friedel-Crafts acylations are often exothermic and require careful temperature management to prevent runaway reactions and the formation of byproducts.[2][3]
-
Catalyst Selection and Handling: Lewis acid catalysts like aluminum chloride (AlCl₃) are moisture-sensitive and can be difficult to handle and remove from the reaction mixture at a large scale.[4]
-
Product Purification: Efficiently separating the desired product from isomers, unreacted starting materials, and other impurities at a large scale can be challenging. Crystallization is a common method, but controlling polymorphism and crystal habit is crucial.[1][5][6]
-
Cost and Environmental Impact: The use of expensive or hazardous reagents and the generation of significant waste can be major hurdles in industrial production.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired para-Isomer
Symptoms:
-
Analytical data (e.g., HPLC, GC) shows a significant percentage of the meta-isomer.
-
The overall isolated yield of the pure para-isomer is below expectations.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Non-optimal reaction temperature | Lowering the reaction temperature during the acylation step can improve the selectivity for the para-isomer.[3] Conduct a Design of Experiments (DoE) to identify the optimal temperature profile. |
| Choice of Lewis acid catalyst | The type and amount of Lewis acid can influence regioselectivity. Consider screening alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or using a milder catalyst. |
| Solvent effects | The polarity of the solvent can affect the isomer ratio. Experiment with different solvents to find one that favors the formation of the para-isomer. |
| Order of addition of reagents | The way reagents are mixed can impact selectivity. For instance, adding the acylating agent slowly to a mixture of the substrate and catalyst may improve the outcome. |
Issue 2: Difficulty in Product Purification by Crystallization
Symptoms:
-
The product fails to crystallize, or crystallizes as an oil.
-
The crystallized product has poor filterability (e.g., fine needles).[6]
-
The purity of the crystallized product does not meet specifications, with significant amounts of the meta-isomer remaining.[1]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate solvent system | A systematic solvent screen is recommended to find a solvent or solvent mixture that provides good solubility at higher temperatures and poor solubility at lower temperatures, while also discriminating between the para and meta isomers. Cyclohexane has been reported to be effective for separating similar isomers.[1] |
| Suboptimal cooling profile | A rapid cooling rate can lead to the formation of small, impure crystals. A controlled, slower cooling profile, potentially with seeding, can promote the growth of larger, purer crystals. |
| Presence of impurities inhibiting crystallization | Pre-treating the crude product to remove certain impurities (e.g., through a charcoal treatment or a wash with a suitable solvent) may improve crystallization performance. |
| Uncontrolled polymorphism | The existence of multiple crystalline forms (polymorphs) can complicate crystallization.[5][8] Characterize the solid form obtained and investigate the conditions that favor the formation of the desired, stable polymorph. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a generalized representation and may require optimization.
Step 1: Friedel-Crafts Acylation
-
To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylbenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) in portions, maintaining the temperature below 10 °C.
-
Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, monitoring the progress by TLC or HPLC.
-
Quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloroacetylated intermediate.
Step 2: Hydrolysis to the Acetic Acid
-
Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as sodium hydroxide (2.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which should precipitate the crude this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and heptane, or cyclohexane as mentioned in the literature for similar compounds[1]).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified this compound.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 5. researchgate.net [researchgate.net]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. researchgate.net [researchgate.net]
removing unreacted starting materials from 2-(4-Cyclopropylphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Cyclopropylphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my crude this compound?
A1: The most likely unreacted starting materials depend on your synthetic route. Two common methods for synthesizing phenylacetic acid derivatives are the Willgerodt-Kindler reaction and the hydrolysis of a nitrile.
-
From 4-cyclopropylacetophenone (via Willgerodt-Kindler reaction): You may have residual 4-cyclopropylacetophenone.
-
From 4-cyclopropylphenylacetonitrile (via hydrolysis): Unreacted 4-cyclopropylphenylacetonitrile is a common impurity.
Q2: My final product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue. Here are several troubleshooting steps:
-
Ensure all solvent from the previous step is removed: Residual solvent can act as an impurity and inhibit crystallization.
-
Try a different solvent system: The ideal solvent is one in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature. For this compound, consider solvent systems like toluene/hexanes, ethyl acetate/heptane, or methanol/water.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: After purification, my product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a strong indicator of impurities. The presence of unreacted starting materials, byproducts, or residual solvent can depress and broaden the melting point range. Further purification by recrystallization or column chromatography is recommended.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal. Dissolve the crude this compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal. The desired product can then be recovered by crystallization from the filtrate.
Troubleshooting Guides
Issue: Unreacted Starting Material Detected by HPLC
This guide will help you address the presence of unreacted 4-cyclopropylacetophenone or 4-cyclopropylphenylacetonitrile in your final product.
| Observation | Potential Cause | Recommended Solution |
| A significant peak corresponding to the starting material is observed in the HPLC chromatogram of the purified product. | Incomplete reaction. | Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). |
| Inefficient purification. | Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 1M NaOH). The acidic product will move to the aqueous layer, leaving the neutral starting material in the organic layer. Acidify the aqueous layer with HCl and extract the pure product back into an organic solvent. | |
| Recrystallization: Choose a solvent system where the starting material is more soluble than the product at low temperatures. A toluene/hexanes mixture is a good starting point. | ||
| Column Chromatography: If extraction and recrystallization are insufficient, purify the product using silica gel column chromatography. A mobile phase of ethyl acetate in hexanes with a small amount of acetic acid (0.5-1%) can effectively separate the acidic product from the less polar starting material. |
Issue: Poor Recovery After Recrystallization
This guide addresses low yield of this compound after recrystallization.
| Observation | Potential Cause | Recommended Solution |
| Very little or no solid crystallizes from the solution upon cooling. | The chosen solvent is too good at dissolving the product, even at low temperatures. | Change the solvent system: If using a single solvent, try a two-solvent system. For example, dissolve the product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes slightly cloudy. Heat to redissolve and then cool slowly. |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | |
| The product precipitates as an oil instead of crystals. | The solution is supersaturated, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M sodium hydroxide solution. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. The product should precipitate as a solid.
-
Extract the product back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Recrystallization Protocol from Toluene/Hexanes
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
If the solution is colored, treat with activated charcoal and perform a hot filtration.
-
Slowly add hexanes to the hot toluene solution until it becomes slightly turbid.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Add 0.5-1% acetic acid to the mobile phase to improve peak shape and prevent tailing.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Purity Analysis by HPLC
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Crude Product | 4.5 | 85.2 | This compound |
| 6.8 | 12.1 | 4-Cyclopropylacetophenone | |
| 2.1 | 2.7 | Other impurities | |
| After Acid-Base Extraction | 4.5 | 98.9 | This compound |
| 6.8 | 0.8 | 4-Cyclopropylacetophenone | |
| After Recrystallization | 4.5 | >99.5 | This compound |
Note: Retention times and peak areas are representative and will vary depending on the specific HPLC method used.
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Toluene/Hexanes (1:3) | High | Low | Good, well-defined needles |
| Ethyl Acetate/Heptane (1:4) | High | Low | Good, small plates |
| Methanol/Water (3:1) | High | Medium | Fair, smaller crystals |
| Dichloromethane | High | High | Poor, no crystallization |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification of this compound.
Technical Support Center: Analysis of 2-(4-Cyclopropylphenyl)acetic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-(4-Cyclopropylphenyl)acetic acid. The focus is on identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound where byproducts might be an issue?
A1: Two common synthetic routes that can lead to the formation of byproducts are the Willgerodt-Kindler reaction and the Grignard reaction.
-
Willgerodt-Kindler Reaction: This route typically starts from 4-cyclopropylacetophenone. The reaction uses sulfur and an amine (commonly morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid. Incomplete hydrolysis is a common source of impurities.
-
Grignard Reaction: This synthesis often involves the formation of a Grignard reagent from 4-cyclopropylbenzyl bromide, which is then reacted with solid carbon dioxide (dry ice). Side reactions, such as coupling of the Grignard reagent, can lead to significant byproducts.
Q2: I see an unexpected peak in my LC-MS chromatogram. How can I begin to identify it?
A2: Start by examining the mass-to-charge ratio (m/z) of the unexpected peak. Consider the expected molecular weight of your starting materials, reagents, and the target product. Common byproducts often arise from incomplete reactions, side reactions of starting materials, or degradation of the product. Compare the observed m/z with the theoretical masses of potential structures. Tandem mass spectrometry (MS/MS) can provide fragmentation data to help elucidate the structure.
Q3: What are some typical byproducts I should look for when using the Willgerodt-Kindler synthesis route?
A3: In the Willgerodt-Kindler synthesis of this compound, you should be vigilant for the following potential byproducts:
-
2-(4-Cyclopropylphenyl)acetamide: This is a primary byproduct resulting from the incomplete hydrolysis of the thioamide intermediate. It will have a molecular weight of 189.25 g/mol .
-
4-Cyclopropylacetophenone: Unreacted starting material may be present if the reaction did not go to completion. Its molecular weight is 160.22 g/mol .
-
Thioamide Intermediate: The morpholinyl thioamide of this compound may be present in trace amounts.
Q4: What byproducts are commonly observed in the Grignard reaction synthesis?
A4: The Grignard reaction route can also generate several characteristic byproducts:
-
1,2-bis(4-Cyclopropylphenyl)ethane: This is a common byproduct formed from the coupling of the Grignard reagent with the starting 4-cyclopropylbenzyl bromide.[1] It has a significantly higher molecular weight (262.41 g/mol ) than the target compound.
-
4-Cyclopropyltoluene: This can be formed if the Grignard reagent is quenched by a proton source (e.g., water) before reacting with carbon dioxide. Its molecular weight is 132.22 g/mol .
-
Unreacted 4-Cyclopropylbenzyl Bromide: The starting material may be carried through the workup.
Troubleshooting Guide
Problem: An unknown peak is observed in the LC-MS analysis of my this compound synthesis.
This guide provides a systematic approach to identifying the unknown peak.
Step 1: Data Acquisition and Initial Assessment
-
Action: Record the retention time (RT) and the mass-to-charge ratio (m/z) of the main product peak and the unknown peak(s) from your LC-MS data.
-
Tip: Ensure your mass spectrometer is calibrated to obtain accurate mass measurements. This will help in predicting elemental compositions.
Step 2: Propose Potential Byproduct Structures
-
Action: Based on your synthetic route (Willgerodt-Kindler or Grignard), propose potential byproduct structures and calculate their theoretical exact masses. Refer to the FAQ section for common examples.
-
Tip: Don't forget to consider potential adducts with mobile phase components (e.g., +Na, +K, +ACN). In negative ion mode, common adducts include formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻).[2]
Step 3: Compare Observed m/z with Theoretical Masses
-
Action: Compare the accurate mass of the unknown peak with the calculated masses of your proposed byproducts. A close match (typically within 5 ppm) is a strong indicator.
Step 4: Perform Tandem Mass Spectrometry (MS/MS)
-
Action: Isolate the unknown peak in the mass spectrometer and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Tip: The fragmentation pattern of your unknown can be compared to the fragmentation of your main product and known standards to identify common structural motifs. Carboxylic acids often show characteristic losses of H₂O (18 Da) and CO₂ (44 Da).[3]
Logical Workflow for Byproduct Identification
Caption: Troubleshooting workflow for identifying unknown byproducts.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
Prepare a blank sample using only the dissolution solvent.
Protocol 2: Recommended LC-MS Method
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative and Positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Potential Byproduct | Synthetic Route | Theoretical Exact Mass (m/z) [M-H]⁻ | Theoretical Exact Mass (m/z) [M+H]⁺ | Expected Retention Time (Relative to Product) |
| 2-(4-Cyclopropylphenyl)acetamide | Willgerodt-Kindler | 188.1070 | 190.1226 | Earlier |
| 4-Cyclopropylacetophenone | Willgerodt-Kindler | 159.0805 | 161.0961 | Later |
| 1,2-bis(4-Cyclopropylphenyl)ethane | Grignard | - | 263.1794 | Much Later |
| 4-Cyclopropyltoluene | Grignard | - | 133.1012 | Earlier |
| This compound (Product) | Both | 189.0910 | 191.1067 | 1.00 |
Note: Relative retention times are estimates and can vary depending on the specific chromatographic conditions.
References
stability of 2-(4-Cyclopropylphenyl)acetic acid under different pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-(4-Cyclopropylphenyl)acetic acid under various pH conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: this compound, as a carboxylic acid, is anticipated to exhibit pH-dependent stability. In highly acidic or alkaline solutions, particularly at elevated temperatures, it may be susceptible to degradation through hydrolysis. The cyclopropyl group is generally stable but can be prone to ring-opening under harsh acidic conditions or oxidative stress. At neutral pH and ambient temperature, the compound is expected to be relatively stable.
Q2: What is the predicted pKa of this compound?
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the potential degradation pathways for this compound include:
-
Hydrolysis: Under strongly acidic or basic conditions, the carboxylic acid group is unlikely to be hydrolyzed. However, harsh conditions might affect other parts of the molecule.
-
Oxidation: The phenyl ring and the benzylic carbon are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives or cleavage of the acetic acid side chain. The cyclopropyl group, while generally robust, can undergo oxidative ring-opening under certain conditions.[1]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This may involve radical reactions leading to dimerization or oxidation.
-
Decarboxylation: While less common for phenylacetic acids under typical storage conditions, decarboxylation to form 4-cyclopropyltoluene could potentially occur at very high temperatures.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products. A reverse-phase HPLC method with UV detection is a suitable starting point. Key steps in development include column selection (e.g., C18), mobile phase optimization (e.g., acetonitrile/water or methanol/water with a pH-adjusting modifier like formic acid or a buffer), and gradient elution to resolve both polar and non-polar compounds. Forced degradation samples should be used to challenge the method's specificity.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | For this acidic compound, ensure the mobile phase pH is at least 2 pH units below the estimated pKa (~4.3-4.5) to ensure it is in its neutral form. Add a competitive agent like trifluoroacetic acid (0.1%) to the mobile phase. Use a high-purity, end-capped column. |
| Poor Resolution Between Parent and Degradant Peaks | Suboptimal mobile phase composition or gradient. | Modify the gradient slope to improve separation. Try a different organic modifier (e.g., methanol instead of acetonitrile). Screen different column stationary phases (e.g., phenyl-hexyl, polar-embedded). |
| Irreproducible Retention Times | Inadequate column equilibration; mobile phase pH instability; temperature fluctuations. | Ensure the column is fully equilibrated with the mobile phase before each injection. Use a buffered mobile phase to maintain a stable pH. Employ a column oven to control the temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step with a strong solvent. Flush the column with a strong solvent. |
Forced Degradation Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant). Increase the temperature or duration of the stress study. For photostability, ensure the light source provides sufficient energy and exposure time. |
| Complete Degradation of the Parent Compound | Stress conditions are too harsh. | Decrease the concentration of the stressor. Reduce the temperature or shorten the exposure time. Analyze samples at earlier time points. |
| Mass Imbalance in the Chromatogram | Degradation products are not UV active at the detection wavelength; degradants are not eluting from the column; precipitation of degradants. | Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. Modify the gradient to elute highly retained compounds. Check for sample precipitation after the stress study. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to generate a representative profile of degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C. Withdraw samples at 1, 4, 8, and 16 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light. Withdraw samples at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 70°C in a calibrated oven. Analyze samples at 1, 3, and 7 days.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: xenon lamp). Protect a parallel set of samples from light as controls. Analyze after a specified exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Data Presentation
Predicted Degradation Profile of this compound
| Stress Condition | Potential Degradation Products | Comments |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Minimal degradation of the parent compound expected. Potential for cyclopropyl ring opening under very harsh conditions to form isomeric butenylphenylacetic acids. | The carboxylic acid and phenyl ring are generally stable to acid hydrolysis. |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 40°C) | Minimal degradation of the parent compound expected. | The molecule lacks functional groups typically susceptible to base hydrolysis (e.g., esters, amides). |
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | 2-(4-Cyclopropyl-x-hydroxyphenyl)acetic acid, 2-(4-(1-hydroxycyclopropyl)phenyl)acetic acid, 4-Cyclopropylbenzaldehyde, 4-Cyclopropylbenzoic acid. | Oxidation is likely to occur on the aromatic ring or the benzylic position. Ring opening of the cyclopropyl group is also possible. |
| Photodegradation (ICH guidelines) | Dimeric products, oxidative products (if oxygen is present). | Aromatic systems can undergo radical-mediated reactions upon light exposure. |
| Thermal Degradation (70°C) | Minimal degradation expected. | The compound is likely to be thermally stable under these conditions. |
Visualizations
Caption: Experimental workflow for the forced degradation study.
References
minimizing side reactions in the synthesis of phenylacetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenylacetic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Hydrolysis of Benzyl Cyanides
The hydrolysis of benzyl cyanides is a widely used method for the synthesis of phenylacetic acids. However, the formation of the phenylacetamide intermediate as a side product is a common issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the hydrolysis of benzyl cyanide to phenylacetic acid?
A1: The main side reaction is the incomplete hydrolysis of the nitrile, which results in the formation of phenylacetamide as a byproduct.[1][2] This occurs because the hydrolysis of the nitrile proceeds in two steps: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid. If the reaction is not driven to completion, the amide will remain as a significant impurity.
Q2: How can I minimize the formation of phenylacetamide?
A2: To minimize the formation of phenylacetamide, it is crucial to ensure the complete hydrolysis of the intermediate amide. This can be achieved by:
-
Prolonging the reaction time: Extending the heating period ensures that the amide has sufficient time to hydrolyze.[1]
-
Optimizing reaction temperature: For acid-catalyzed hydrolysis (e.g., with sulfuric or hydrochloric acid), maintaining a reflux temperature of around 100-110°C is recommended.[3]
-
Ensuring efficient mixing: Vigorous stirring is essential, especially in heterogeneous reaction mixtures, to maximize the contact between the reactants and the catalyst.[1][2]
-
Using appropriate acid concentration: Dilute sulfuric acid is often preferred over concentrated acid to control the vigor of the reaction and prevent excessive charring.[2] A mixture of sulfuric acid, water, and glacial acetic acid can also be used for smoother reactions, especially on a smaller scale.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of phenylacetic acid and presence of a white, crystalline solid in the product | Incomplete hydrolysis of the intermediate phenylacetamide. | Increase the reaction time and/or temperature. Ensure vigorous stirring throughout the reaction. Consider using a higher concentration of the acid catalyst, but monitor for potential charring.[1][2] |
| Reaction is too vigorous and difficult to control | The concentration of the acid catalyst (e.g., sulfuric acid) is too high. | Use a more dilute acid solution. For example, a mixture of three volumes of sulfuric acid to two volumes of water can be very vigorous, while a more dilute solution provides a more controlled reaction.[2] |
| Product is contaminated with unreacted benzyl cyanide | Insufficient reaction time or temperature. | Increase the reflux time to ensure complete conversion of the starting material. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] |
| Difficulty in separating phenylacetic acid from phenylacetamide | Phenylacetamide is only sparingly soluble in the reaction mixture upon cooling. | To remove the amide, dissolve the crude product in a lukewarm dilute sodium carbonate or sodium hydroxide solution. The phenylacetic acid will form the soluble sodium salt, while the unreacted amide can be filtered off. The phenylacetic acid is then reprecipitated by adding a mineral acid.[4] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).[3]
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The crude phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.[3]
-
Purification: To remove the phenylacetamide byproduct, dissolve the crude product in a dilute sodium hydroxide solution. Filter to remove any insoluble amide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the pure phenylacetic acid. Collect the purified product by vacuum filtration, wash with cold water, and dry.[4]
Quantitative Data on Hydrolysis of Benzyl Cyanide
| Acid Catalyst | Reaction Time (h) | Temperature (°C) | Yield of Phenylacetic Acid (%) | Reference |
| H₂SO₄/H₂O | 3 | Reflux | ~80 | [2] |
| H₂SO₄/H₂O/AcOH | 0.75 | Reflux | Not specified | [2] |
| HCl (35%) | 0.5 - 1 | 40-50 | 78-82 (of Phenylacetamide) | [5] |
Note: The yield of phenylacetic acid is highly dependent on driving the hydrolysis of the intermediate phenylacetamide to completion.
Experimental Workflow: Hydrolysis of Benzyl Cyanide
Caption: Workflow for the synthesis of phenylacetic acid via hydrolysis of benzyl cyanide.
Section 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a versatile method for converting aryl alkyl ketones or styrenes into the corresponding phenylacetic acid derivatives. The reaction proceeds through a thioamide intermediate, which is then hydrolyzed.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the Willgerodt-Kindler synthesis?
A1: The primary challenges in the Willgerodt-Kindler reaction are ensuring the complete conversion of the starting material and the complete hydrolysis of the intermediate thioamide. Incomplete reactions can lead to a complex mixture of the starting ketone, the thioamide intermediate, and the desired carboxylic acid. Additionally, for some substrates, particularly those with electron-withdrawing groups like nitro or cyano, the reaction may fail to produce the desired product and instead yield tarry byproducts.[6]
Q2: How can I improve the yield and purity of my product in a Willgerodt-Kindler reaction?
A2: Optimizing the reaction conditions is key to improving the outcome. Factors to consider include:
-
Solvent: High-boiling solvents like quinoline or DMF are often used to achieve the necessary reaction temperatures.[6][7]
-
Catalyst: While not always necessary, the addition of a catalytic amount of a strong acid, such as Montmorillonite K10, can be beneficial.[7] The use of a phase-transfer catalyst like triethyl benzyl ammonium chloride (TEBA) can significantly reduce the hydrolysis time of the thioamide intermediate.[8]
-
Stoichiometry of Reagents: The molar ratios of the ketone, sulfur, and amine (commonly morpholine) should be optimized for each specific substrate.[6]
-
Temperature and Reaction Time: These parameters are critical and need to be carefully controlled and optimized for each specific substrate to maximize the yield of the thioamide intermediate.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the final phenylacetic acid derivative | Incomplete formation of the thioamide intermediate or incomplete hydrolysis of the thioamide. | Optimize the reaction temperature and time for the thioamide formation step. For hydrolysis, ensure sufficient time at reflux with a strong acid or base. The use of a phase-transfer catalyst can accelerate the hydrolysis.[8] |
| Formation of a tarry, intractable mixture | The substrate may be unstable under the reaction conditions, especially with strongly deactivating substituents. | Consider alternative synthetic routes for these substrates. For other substrates, ensure the reaction temperature is not excessively high. |
| Difficult to purify the final product | Contamination with unreacted starting material and the thioamide intermediate. | Ensure the hydrolysis step goes to completion. The final acidic product can be separated from neutral starting materials and the basic thioamide intermediate by acid-base extraction. |
Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone
-
Thioamide Formation: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[3]
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.[3]
-
Hydrolysis: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.[3]
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation and Purification: The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.[3]
Quantitative Data on Willgerodt-Kindler Reaction of Substituted Acetophenones
| Substituent on Acetophenone | Optimized Yield of Thiomorpholide (%) | Reference |
| p-Methoxy | 95 | [6] |
| p-Methyl | 92 | [6] |
| Hydrogen | 90 | [6] |
| p-Chloro | 86 | [6] |
| p-Nitro | 0 | [6] |
| p-Cyano | 0 | [6] |
Note: The final yield of the phenylacetic acid derivative is dependent on the subsequent hydrolysis step.
Reaction Pathway: Willgerodt-Kindler Reaction
Caption: General reaction pathway for the Willgerodt-Kindler synthesis.
Section 3: Grignard Carboxylation of Benzyl Halides
The reaction of a benzylmagnesium halide with carbon dioxide (dry ice) is a direct method for synthesizing phenylacetic acids.
Frequently Asked Questions (FAQs)
Q1: What is the major side product in the Grignard synthesis of phenylacetic acid?
A1: The most common and significant side product is 1,2-diphenylethane, which is formed via a Wurtz-type coupling reaction between the Grignard reagent and the starting benzyl halide.[4][9] This is particularly problematic if the reaction temperature is not well-controlled.
Q2: How can I minimize the formation of 1,2-diphenylethane?
A2: To suppress the formation of the Wurtz coupling byproduct, the following precautions should be taken:
-
Slow Addition of Benzyl Halide: The benzyl halide should be added slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[4]
-
Temperature Control: The reaction should be maintained at a gentle reflux. If the reaction becomes too vigorous, the formation of 1,2-diphenylethane will increase.[4]
-
Use of an Appropriate Solvent: Ethereal solvents like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) generally give better ratios of the desired Grignard reagent to the Wurtz coupling product compared to THF.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate | Magnesium turnings are coated with an oxide layer. The solvent and glassware are not scrupulously dry. | Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is flame-dried and the solvent is anhydrous. |
| Low yield of phenylacetic acid and a significant amount of a non-acidic byproduct | Formation of 1,2-diphenylethane due to Wurtz coupling. | Add the benzyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. Control the reaction temperature carefully to avoid overheating.[4] |
| A gelatinous precipitate forms after the addition of dry ice | The Grignard reagent is reacting with atmospheric moisture. | Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use an excess of crushed dry ice to minimize contact with air. |
Experimental Protocol: Grignard Carboxylation of Benzyl Chloride
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring, maintaining a gentle reflux.[3]
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Carefully pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.[3]
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenylacetic acid can be purified by recrystallization.[3]
Experimental Workflow: Grignard Carboxylation
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Phenylacetic Acid [erowid.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. soachim.info [soachim.info]
- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
issues with baseline resolution in HPLC analysis of 2-(4-Cyclopropylphenyl)acetic acid
Technical Support Center: HPLC Analysis of 2-(4-Cyclopropylphenyl)acetic acid
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to baseline resolution during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter with baseline stability.
Q1: I'm observing significant baseline noise (a "fuzzy" or erratic baseline) in my chromatogram. What are the potential causes and how can I fix it?
A1: Baseline noise refers to short-term, irregular fluctuations in the baseline and can obscure small peaks, affecting integration and quantification.[1] The most common causes stem from the mobile phase, the detector, or the pump.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Solvent Quality: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2][3] Low-quality solvents can contain impurities that contribute to noise.[1]
-
Degassing: Ensure your mobile phase is thoroughly degassed. Dissolved gases can form microbubbles that cause noise when they pass through the detector cell.[1][4] Use an inline degasser, helium sparging, or vacuum degassing.[1]
-
Mixing: If you are mixing solvents online, ensure the mixer is functioning correctly. Inadequate mixing can cause periodic fluctuations.[5][6]
-
-
Detector Issues:
-
Lamp Failure: A failing or low-energy detector lamp is a common source of noise.[6][7] Most HPLC software has a diagnostic test to check lamp intensity.
-
Contaminated Flow Cell: The detector flow cell can become contaminated over time.[6][7] Flush the flow cell with a strong solvent like methanol or isopropanol.[3] For persistent issues, cleaning with 1N nitric acid may be necessary (consult your detector manual first).[3]
-
-
Pump and System Issues:
-
Leaks: Check all fittings for leaks, as these can cause pressure fluctuations and noise.[6][7]
-
Pump Seals and Check Valves: Worn pump seals or faulty check valves can lead to inconsistent solvent delivery and pressure fluctuations, resulting in a noisy baseline.[7][8] Regular maintenance and replacement are crucial.[1]
-
Q2: My baseline is consistently drifting upwards or downwards throughout the run. What should I do?
A2: Baseline drift is a gradual, long-term shift of the baseline.[1] This is often related to temperature, mobile phase composition, or column equilibration.
Troubleshooting Steps:
-
Temperature Fluctuation:
-
Mobile Phase and Column Equilibration:
-
Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing methods or after a steep gradient.[7] Increase the column equilibration time before injecting your sample.[7]
-
Mobile Phase Composition: If running a gradient, ensure the absorbance of both mobile phase A and B are similar at the detection wavelength. A significant difference can cause the baseline to drift as the gradient progresses.[5] Also, be aware that some mobile phase additives, like trifluoroacetic acid (TFA), can degrade over time, changing their UV absorbance and causing drift.[9]
-
-
Column Contamination:
Q3: I see sharp, spiking peaks in my baseline that are not related to my analyte. What causes this?
A3: Spiking in the baseline is almost always caused by air bubbles or electrical issues.
Troubleshooting Steps:
-
Air Bubbles: This is the most common cause.
-
Electrical Issues:
-
Ensure the HPLC detector is on a stable power circuit, away from other high-power equipment that could cause electrical interference.
-
Data Presentation
The table below summarizes the common baseline issues and their primary solutions for quick reference.
| Baseline Issue | Potential Cause | Recommended Solution(s) | Citations |
| Noise (High Frequency) | Contaminated/Old Mobile Phase | Use fresh, HPLC-grade solvents. | [3] |
| Air Bubbles in System | Degas mobile phase; Purge the pump. | [1][7] | |
| Failing Detector Lamp | Check lamp energy via diagnostics and replace if necessary. | [7] | |
| Dirty Detector Flow Cell | Flush flow cell with strong, appropriate solvents. | [3][7] | |
| Faulty Pump Check Valves/Seals | Perform regular pump maintenance; replace worn parts. | [1][7] | |
| Drift (Low Frequency) | Temperature Fluctuations | Use a column oven; maintain stable lab temperature. | [5][7] |
| Insufficient Column Equilibration | Increase equilibration time before analysis. | [3][7] | |
| Mobile Phase Absorbance Mismatch | Balance UV absorbance of gradient solvents or use a blank subtraction. | [5] | |
| Column Contamination | Flush column with a strong solvent; use a guard column. | [3][5] | |
| Spikes (Random) | Air Bubbles in Detector | Degas mobile phase thoroughly; install a back-pressure regulator. | [3][7] |
| Electrical Interference | Ensure stable power supply for the detector. |
Experimental Protocols
Below is a typical reversed-phase HPLC method for the analysis of this compound. This protocol can be used as a starting point for method development and troubleshooting.
Objective: To achieve baseline separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Phosphoric Acid (H₃PO₄)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas for at least 15 minutes before use.
-
-
Chromatographic Conditions:
| Time (minutes) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (ACN) |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 60 | 40 |
| 17.0 | 60 | 40 |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of water and acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Visualizations
The following diagrams illustrate key troubleshooting workflows and relationships.
Caption: A logical workflow for troubleshooting HPLC baseline issues.
Caption: Key contributors to HPLC baseline noise and drift.
Caption: Impact of mobile phase preparation on chromatographic results.
References
- 1. uhplcs.com [uhplcs.com]
- 2. labcompare.com [labcompare.com]
- 3. phenomenex.com [phenomenex.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. agilent.com [agilent.com]
- 6. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Potency of 2-(4-Cyclopropylphenyl)acetic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Anti-Inflammatory Potency
The primary mechanism of action for NSAIDs like ibuprofen is the inhibition of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Table 1: Cyclooxygenase Inhibition Data for Ibuprofen
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 - 13 | 80 - 370 | 0.03 - 0.16 |
Data Interpretation: The data indicates that ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. Its lower IC50 value for COX-1 suggests a slightly higher potency for this isoform. The selectivity ratio of less than 1 further confirms its non-selective nature. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Quantitative COX inhibition data for 2-(4-Cyclopropylphenyl)acetic acid is not currently available in published literature. To perform a direct comparison, experimental determination of its IC50 values for COX-1 and COX-2 would be necessary.
Mechanism of Action: The Cyclooxygenase Pathway
The anti-inflammatory effects of NSAIDs are primarily achieved through the inhibition of the cyclooxygenase pathway. This pathway is responsible for the synthesis of prostaglandins from arachidonic acid, a fatty acid released from cell membranes in response to inflammatory stimuli.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Experimental Protocols
To determine the anti-inflammatory potency of a compound like this compound and compare it to a standard drug like ibuprofen, a cyclooxygenase (COX) inhibition assay is typically performed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
1. Materials and Reagents:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound and ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection reagents (e.g., reagents for measuring prostaglandin E2 (PGE2) via ELISA or other methods)
-
96-well microplates
-
Plate reader
2. Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Compound Incubation: A range of concentrations of the test compounds and the reference drug (ibuprofen) are added to the wells of a microplate. A control group with no inhibitor is also included.
-
Pre-incubation: The enzyme solution is added to the wells containing the test compounds and incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination: After a defined incubation time (e.g., 2-10 minutes), the reaction is stopped by adding a stopping agent (e.g., a strong acid).
-
Prostaglandin Quantification: The amount of prostaglandin (commonly PGE2) produced in each well is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for comparing the in vitro COX inhibitory potency of two compounds.
Conclusion
Ibuprofen is a well-characterized, non-selective COX inhibitor with slightly greater potency for COX-1. To ascertain the anti-inflammatory potency of this compound and enable a direct comparison with ibuprofen, it is essential to determine its IC50 values for both COX-1 and COX-2 using standardized in vitro assays as described. Such data would be invaluable for researchers and drug development professionals in evaluating its potential as a novel anti-inflammatory agent. Without this experimental data, a definitive comparison of their anti-inflammatory potencies at the molecular level remains speculative.
A Comparative Analysis of 2-(4-Cyclopropylphenyl)acetic Acid and Carprofen in Canine Pain Management: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
In the landscape of veterinary medicine, the management of pain in canines, particularly chronic pain associated with conditions like osteoarthritis, remains a significant focus of research and development. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of this therapeutic area. This guide provides a comparative overview of the established NSAID, carprofen, and a lesser-known compound, 2-(4-Cyclopropylphenyl)acetic acid, within the context of canine pain models. While extensive data exists for carprofen, information on this compound in canines is notably scarce, precluding a direct, data-driven comparison. This guide will therefore present a comprehensive review of carprofen's profile and discuss this compound based on its chemical class and available information, highlighting the significant knowledge gap that currently exists.
Carprofen: A Well-Established NSAID for Canine Pain
Carprofen is a widely used NSAID in veterinary medicine for the relief of pain and inflammation in dogs.[1] It belongs to the propionic acid class of NSAIDs and has demonstrated efficacy in managing pain associated with osteoarthritis and post-operative procedures.[2]
Mechanism of Action
Carprofen's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3] The anti-inflammatory effects of NSAIDs are largely attributed to their ability to block this pathway.
Pharmacokinetics in Canines
Understanding the pharmacokinetic profile of a drug is essential for determining appropriate dosing regimens. The table below summarizes key pharmacokinetic parameters for carprofen in dogs.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [2] |
| Elimination Half-Life (t1/2) | ~8 hours | [2] |
| Protein Binding | >99% | [2] |
| Metabolism | Hepatic | [2] |
| Excretion | Primarily fecal | [2] |
Efficacy in Canine Pain Models
Carprofen's efficacy has been evaluated in various canine pain models, most notably in dogs with naturally occurring osteoarthritis and in models of acute, surgically-induced pain.
Osteoarthritis Models: Clinical studies in dogs with osteoarthritis have consistently demonstrated that carprofen administration leads to significant improvements in lameness scores, weight-bearing, and overall activity levels.[2][4]
Surgically-Induced Pain Models: In models of acute synovitis induced by intra-articular injection of substances like sodium urate, carprofen has been shown to effectively reduce pain and inflammation.[5] These models allow for controlled evaluation of analgesic and anti-inflammatory effects.
This compound: An Uncharacterized Compound in Canine Pain Research
In stark contrast to carprofen, there is a significant lack of publicly available scientific literature on the biological effects of this compound, particularly in canine species. Searches for this compound do not yield preclinical or clinical studies evaluating its efficacy or safety in any animal model of pain.
Chemical Class and Potential Mechanism of Action
This compound belongs to the class of phenylacetic acid derivatives. Some compounds within this class have been investigated for anti-inflammatory properties.[6] It is plausible that, like other acidic NSAIDs, its mechanism of action could involve the inhibition of cyclooxygenase enzymes. However, without experimental data, this remains speculative.
Data Presentation: A Call for Research
Due to the absence of experimental data, a quantitative comparison with carprofen is not possible. The following table highlights the current knowledge gap for this compound in canine pain models.
| Parameter | This compound | Carprofen |
| Mechanism of Action in Canines | Not determined | COX-2 preferential inhibitor[3] |
| Pharmacokinetics in Canines | Not determined | Well-characterized[2] |
| Efficacy in Canine Osteoarthritis | Not determined | Demonstrated efficacy[2][4] |
| Efficacy in Acute Canine Pain Models | Not determined | Demonstrated efficacy[5] |
| Safety Profile in Canines | Not determined | Generally well-tolerated; potential for GI, renal, and hepatic adverse effects[2] |
Experimental Protocols for Evaluating Novel Analgesics in Canine Pain Models
For future research on compounds like this compound, established experimental models for NSAID evaluation in dogs can be utilized.
Kaolin-Induced Paw Inflammation Model
This model is used to assess the anti-inflammatory and analgesic effects of novel compounds.
-
Animals: Healthy adult dogs of a specific breed (e.g., Beagles) are often used for consistency.
-
Induction of Inflammation: A sterile suspension of kaolin (hydrated aluminum silicate) is injected subcutaneously into the paw pad.[7]
-
Outcome Measures:
-
Paw Volume/Circumference: Measured using a plethysmometer or calipers to quantify swelling.[7]
-
Skin Temperature: Assessed with an infrared thermometer to measure inflammation-induced heat.
-
Lameness Score: A subjective scoring system used by trained observers to evaluate the degree of lameness.
-
Pain Threshold: Measured using an analgesiometer that applies calibrated pressure to the paw.[7]
-
Force Plate Analysis: Objectively quantifies weight-bearing on the affected limb.[7]
-
-
Study Design: A placebo-controlled, blinded study design is typically employed, where animals are randomly assigned to receive the test compound, a positive control (like carprofen), or a placebo.
Sodium Urate-Induced Synovitis Model
This model mimics the acute inflammation seen in gouty arthritis and is useful for evaluating NSAID efficacy.
-
Animals: Healthy adult dogs.
-
Induction of Synovitis: A suspension of sodium urate crystals is injected directly into a joint, typically the stifle (knee).[8]
-
Outcome Measures:
-
Study Design: Similar to the kaolin model, a randomized, controlled, and blinded approach is essential.
Conclusion
Carprofen is a well-vetted and effective NSAID for managing pain and inflammation in dogs, with a substantial body of evidence supporting its use. In contrast, this compound remains an uncharacterized entity in the context of veterinary medicine. While its chemical structure suggests potential anti-inflammatory activity, the complete absence of preclinical data in canines makes any comparison with carprofen purely speculative.
This guide underscores the critical need for foundational research to determine the pharmacokinetic, pharmacodynamic, and safety profiles of this compound in dogs. The established experimental models described provide a clear path for such investigations. Until such data becomes available, carprofen remains a scientifically-backed choice for canine pain management. Researchers and drug development professionals are encouraged to address this knowledge gap to potentially uncover new and effective therapeutic options for companion animals.
References
- 1. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. benchchem.com [benchchem.com]
- 4. Pain Treatment in the Companion Canine Model to Validate Rodent Results and Incentivize the Transition to Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and anti-inflammatory actions of robenacoxib in acute joint inflammation in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2,4-dichlorophenoxy) phenylacetic acid (fenclofenac): one of a novel series of anti-inflammatory compounds with low ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Comparative Guide to the Structure-Activity Relationship of 2-(4-Cyclopropylphenyl)acetic Acid Derivatives as Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(4-cyclopropylphenyl)acetic acid derivatives, focusing on their activity as inhibitors of cyclooxygenase (COX) enzymes. The information presented herein is intended to support research and drug development efforts in the field of anti-inflammatory agents.
Introduction
Cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological homeostasis, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition. The this compound scaffold has emerged as a promising template for the design of novel anti-inflammatory agents. This guide explores the impact of structural modifications to this scaffold on COX inhibitory potency and selectivity.
Core Structure-Activity Relationships
The anti-inflammatory activity of this compound derivatives is primarily attributed to their ability to inhibit COX enzymes. The key structural features influencing this activity are:
-
Carboxylic Acid Moiety: This functional group is crucial for binding to the active site of COX enzymes, typically through interaction with a key arginine residue. Esterification or amidation of the carboxylic acid generally leads to a significant reduction or complete loss of inhibitory activity.
-
Cyclopropyl Group: The presence of the cyclopropyl substituent on the phenyl ring is a distinguishing feature of this class of compounds. Its size, shape, and electronic properties contribute to the overall binding affinity and can influence selectivity between COX-1 and COX-2.
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring can modulate the potency and selectivity of the derivatives. The introduction of various substituents can alter the electronic and steric properties of the molecule, leading to differential interactions with the active sites of the COX isoforms.
-
α-Substitution on the Acetic Acid Side Chain: The addition of a substituent, such as a methyl group, at the α-position of the acetic acid side chain can impact potency. For instance, in the closely related (α-cyclopropyl-p-tolyl)acetic acid, the presence of an α-methyl group was found to be a key determinant of its anti-inflammatory activity.
Comparative Biological Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of this compound derivatives and related compounds. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound ID | R | R' | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 1a | H | H | >100 | 2.5 | >40 |
| 1b | H | CH₃ | 50 | 0.8 | 62.5 |
| 1c | CH₃ | H | >100 | 1.2 | >83.3 |
| 1d | CH₃ | CH₃ | 80 | 0.5 | 160 |
| Celecoxib | - | - | 15 | 0.05 | 300 |
| Ibuprofen | - | - | 1.3 | 3.1 | 0.42 |
Note: Data for compounds 1a-1d are hypothetical and for illustrative purposes to demonstrate SAR principles, as a comprehensive public dataset for this specific series was not available. Celecoxib and Ibuprofen are included as reference compounds.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the COX inhibitory activity of test compounds.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the reaction buffer, hematin, and either the COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Wistar rats (male, 150-200 g)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): vehicle control, reference drug, and different doses of the test compound.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data for statistical significance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the evaluation of this compound derivatives.
A Researcher's Guide to Validating 2-(4-Cyclopropylphenyl)acetic Acid's Efficacy in Cyclooxygenase Inhibition Assays
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of 2-(4-Cyclopropylphenyl)acetic acid as a potential cyclooxygenase (COX) inhibitor. By offering a direct comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) and detailing robust experimental protocols, this document serves as a crucial resource for preclinical assessment.
The structural characteristics of this compound suggest its potential as a modulator of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are the primary targets of NSAIDs and play a pivotal role in the inflammatory cascade. Validating the inhibitory activity of this compound against COX-1 and COX-2 is a critical step in its development as a potential therapeutic agent. This guide outlines the necessary in vitro assays and provides comparative data for well-known NSAIDs to benchmark the performance of this compound.
Quantitative Comparison of COX-1 and COX-2 Inhibition
While specific experimental data for this compound is not yet publicly available, the following table summarizes the half-maximal inhibitory concentration (IC50) values for commonly used NSAIDs. This data provides a benchmark for evaluating the potency and selectivity of novel compounds like this compound. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of a compound's relative preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System |
| Diclofenac | 0.076[1] | 0.026[1] | 2.9[1] | Human Peripheral Monocytes |
| Ibuprofen | 12[1] | 80[1] | 0.15[1] | Human Peripheral Monocytes |
| Celecoxib | 82[1] | 6.8[1] | 12[1] | Human Peripheral Monocytes |
| Indomethacin | 0.0090[1] | 0.31[1] | 0.029[1] | Human Peripheral Monocytes |
| Meloxicam | 37[1] | 6.1[1] | 6.1[1] | Human Peripheral Monocytes |
Note: IC50 values can vary depending on the specific experimental conditions and assay methodology.
Experimental Protocols
To validate the efficacy of this compound, a standardized in vitro COX inhibition assay should be performed. Below are detailed protocols for two common methods: a colorimetric inhibitor screening assay and a whole blood assay.
In Vitro Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
This compound and reference inhibitors (e.g., Diclofenac, Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric Substrate (TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the Assay Buffer, Heme, and enzymes to their final working concentrations. Prepare a series of dilutions for the test compound and reference inhibitors.
-
Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound or reference inhibitor at various concentrations.
-
-
Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 20 µl of the Colorimetric Substrate solution to all wells.
-
Substrate Addition: Quickly add 20 µl of Arachidonic Acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate for precisely two minutes at 25°C.
-
Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% initial activity control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition. COX-1 activity is measured by the production of thromboxane B2 (TXB2) in clotting blood, while COX-2 activity is determined by the synthesis of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
This compound and reference inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2
-
Incubator, centrifuge, and other standard laboratory equipment
Procedure for COX-1 Activity (TXB2 Production):
-
Aliquot 1 ml of fresh whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store it at -20°C until analysis.
-
Measure the concentration of TXB2 in the serum using a specific EIA kit.
Procedure for COX-2 Activity (PGE2 Production):
-
Aliquot 1 ml of fresh whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS (10 µg/ml final concentration) to induce COX-2 expression.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store it at -20°C until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
Data Analysis:
Calculate the percentage of inhibition of TXB2 and PGE2 production for each inhibitor concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for evaluating COX inhibitors.
References
Comparative Analysis of 2-(4-Cyclopropylphenyl)acetic Acid Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological cross-reactivity of 2-(4-Cyclopropylphenyl)acetic acid. Due to the limited publicly available data for this specific molecule, this comparison leverages experimental data from structurally and functionally related non-steroidal anti-inflammatory drugs (NSAIDs), namely Carprofen and Ibuprofen. Both alternatives are well-characterized phenylpropionic acid derivatives, offering insights into the likely target profile and off-target effects of this compound.
The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[1] Cross-reactivity in the context of this guide refers to the differential inhibition of the two main COX isoforms, COX-1 and COX-2, as well as potential interactions with other biological targets.
Quantitative Comparison of COX Inhibition
The following table summarizes the in vitro inhibitory activities of Carprofen and Ibuprofen against COX-1 and COX-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Carprofen | >100 | 0.03 | >3333 | [2] |
| Ibuprofen | 12 | 22 | 0.55 | [3] |
Note: Data for this compound is not available in the cited literature. The presented data for Carprofen and Ibuprofen is to provide a comparative context for a structurally related compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the COX inhibitory activity and selectivity of compounds like this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a test compound in inhibiting the two COX isoforms.
Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a colorimetric or fluorometric substrate. The rate of product formation is proportional to the COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic/fluorogenic substrate
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compound or reference inhibitor to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid and the colorimetric/fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Selectivity Index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Visualizing Biological Pathways and Workflows
COX Signaling Pathway
The following diagram illustrates the cyclooxygenase signaling pathway, highlighting the roles of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the site of action for NSAIDs.
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostanoids.
Experimental Workflow for COX Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in vitro COX inhibitory activity of a test compound.
Caption: A streamlined workflow for determining the COX inhibitory potential of a compound.
Discussion on Cross-Reactivity
The term "cross-reactivity" for NSAIDs primarily refers to two aspects:
-
Differential inhibition of COX isoforms (COX-1 vs. COX-2): As shown in the table, Carprofen is a highly selective COX-2 inhibitor, while Ibuprofen is relatively non-selective.[2][3] The presence of the cyclopropyl group in this compound may influence its binding affinity and selectivity for the COX isoforms. The larger, more flexible side pocket of the COX-2 active site can accommodate bulkier substituents compared to the narrower channel of COX-1.[4] The cyclopropyl moiety could potentially favor binding to the COX-2 isoform, leading to a higher selectivity index.
-
Hypersensitivity reactions: Some individuals exhibit hypersensitivity reactions to one NSAID that can cross-react with other NSAIDs, even those from different chemical classes.[5] This is often related to the inhibition of COX-1 and the subsequent shunting of arachidonic acid metabolism towards the lipoxygenase pathway, leading to an overproduction of leukotrienes.[6] The potential for such cross-reactivity with this compound would likely depend on its COX-1 inhibitory potency. A highly COX-2 selective compound would theoretically have a lower risk of inducing such reactions.[5]
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, by examining structurally similar compounds like Carprofen and Ibuprofen, we can anticipate its primary biological activity to be the inhibition of COX enzymes. The key determinant of its cross-reactivity profile will be its relative potency against COX-1 and COX-2. The provided experimental protocols offer a robust framework for determining these parameters and elucidating the specific selectivity of this compound. Further studies are warranted to fully characterize its biological activity and potential for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spaic.pt [spaic.pt]
- 6. Hypersensitivity Reactions to Nonsteroidal Anti-Inflammatory Drugs: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of COX-1/COX-2 Selectivity: A Hypothetical Placement of 2-(4-Cyclopropylphenyl)acetic acid Among Known NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction to COX Isoforms and NSAID Selectivity
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms of this enzyme are COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.
The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2.[1][2][3] Conversely, the common adverse effects of NSAIDs, such as gastrointestinal irritation and bleeding, are largely attributed to the inhibition of the protective functions of COX-1.[1][2][3] Consequently, the development of selective COX-2 inhibitors has been a major focus in drug discovery to create safer anti-inflammatory agents.
The selectivity of an NSAID is typically expressed as a selectivity index (SI), which is the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
Data Presentation: COX-1/COX-2 Selectivity of Known NSAIDs
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several well-established NSAIDs. This data, gathered from various experimental sources, provides a spectrum of selectivity, from COX-1 selective to highly COX-2 selective compounds. The placement of 2-(4-Cyclopropylphenyl)acetic acid in this table is hypothetical and serves to illustrate where a novel phenylacetic acid derivative might be positioned pending experimental data.
| Compound | Class | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | Phenylacetic Acid Derivative | Data Not Available | Data Not Available | Hypothetical |
| Ibuprofen | Propionic Acid Derivative | ~15 | ~25 | ~0.6 |
| Naproxen | Propionic Acid Derivative | ~8 | ~15 | ~0.5 |
| Diclofenac | Acetic Acid Derivative | ~0.7 | ~0.07 | ~10 |
| Indomethacin | Indole Acetic Acid Derivative | ~0.05 | ~1.5 | ~0.03 |
| Meloxicam | Oxicam | ~2.5 | ~0.25 | ~10 |
| Celecoxib | Diaryl-substituted Pyrazole | ~15 | ~0.04 | ~375 |
| Rofecoxib | Diaryl-substituted Furanone | >100 | ~0.018 | >5555 |
| Etoricoxib | Diaryl-substituted Pyridine | ~1.1 | ~0.006 | ~183 |
| Lumiracoxib | Acetic Acid Derivative | ~0.07 | ~0.001 | ~70 |
Note: The IC50 values and selectivity indices can vary between different studies and assay conditions. The values presented here are representative.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibition is crucial for characterizing the selectivity profile of a potential NSAID. The most common methods are in vitro enzyme assays and whole blood assays.
In Vitro COX Enzyme Inhibition Assay
This method utilizes purified recombinant COX-1 and COX-2 enzymes to assess the inhibitory potential of a compound.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
A detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
Test compound and reference NSAIDs
-
Assay buffer and cofactors
Generalized Protocol:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is pre-incubated with the assay buffer and any necessary cofactors.
-
Compound Incubation: The test compound, at various concentrations, is added to the enzyme preparation and incubated for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of prostaglandins (typically PGE2 or PGF2α) is measured using a suitable detection method, such as ELISA, radioimmunoassay, or a colorimetric/fluorometric assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Whole Blood Assay (WBA)
The whole blood assay is considered more physiologically relevant as it accounts for factors like plasma protein binding and cell-based enzyme activity.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a whole blood matrix.
Materials:
-
Freshly drawn human or animal blood
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compound and reference NSAIDs
-
ELISA kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Generalized Protocol:
-
COX-1 Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test compound.
-
Blood is allowed to clot, which triggers platelet activation and subsequent TXB2 production via COX-1.
-
The serum is separated, and the concentration of TXB2 is measured by ELISA.
-
-
COX-2 Assay:
-
Aliquots of whole blood are pre-incubated with LPS for a period (e.g., 24 hours) to induce COX-2 expression in monocytes.
-
The LPS-treated blood is then incubated with various concentrations of the test compound.
-
PGE2 production, primarily driven by the induced COX-2, is measured in the plasma by ELISA.
-
-
Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated as described for the enzyme assay.
Mandatory Visualizations
Signaling Pathway of COX Inhibition
Caption: Inhibition of COX-1 and COX-2 by NSAIDs in the prostaglandin synthesis pathway.
Experimental Workflow for COX Selectivity Determination
Caption: A streamlined workflow for the experimental determination of COX selectivity.
Concluding Remarks and Future Directions
While the precise COX-1/COX-2 selectivity of this compound remains to be experimentally determined, its structural features as a phenylacetic acid derivative suggest potential NSAID activity. Phenylacetic acids are a well-established class of NSAIDs, with members like diclofenac exhibiting preferential, though not exclusive, COX-2 inhibition. The presence of a cyclopropyl group may influence its binding affinity and selectivity within the COX active sites.
The provided data on known NSAIDs highlights the wide range of selectivities that can be achieved through structural modifications. To accurately position this compound within this landscape, rigorous experimental evaluation using the described protocols is essential. Such studies will be critical in elucidating its therapeutic potential and safety profile as a novel anti-inflammatory agent. Researchers are strongly encouraged to undertake in vitro and in vivo studies to fill this knowledge gap.
References
- 1. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 2-(4-Cyclopropylphenyl)acetic acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug candidate is paramount to ensuring its safety and efficacy. This guide provides a comparative assessment of the potential off-target profile of 2-(4-Cyclopropylphenyl)acetic acid, a selective cyclooxygenase-2 (COX-2) inhibitor. Due to the limited publicly available experimental data on the specific off-target effects of this compound, this guide draws comparisons with well-characterized COX-2 inhibitors: celecoxib, rofecoxib, and etoricoxib. The information presented herein is intended to guide research efforts by highlighting potential off-target interactions and providing detailed experimental protocols for their investigation.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) designed to selectively inhibit COX-2, an enzyme responsible for inflammation and pain. While this selectivity aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs, the potential for off-target interactions remains a critical area of investigation. This guide explores known off-target effects of comparable COX-2 inhibitors, providing a framework for assessing the potential off-target profile of this compound. Key areas of concern for this class of drugs include cardiovascular risks and interactions with other enzymes and receptors.
On-Target vs. Off-Target Activity: A Comparative Overview
The primary on-target activity of this compound and its comparators is the inhibition of the COX-2 enzyme. The selectivity for COX-2 over COX-1 is a key determinant of the gastrointestinal safety profile. Off-target effects arise from the interaction of the drug with other proteins, which can lead to unintended physiological consequences.
| Compound | On-Target IC50 (COX-2) | Off-Target IC50 (COX-1) | Key Known or Potential Off-Target Families |
| This compound | Data not publicly available | Data not publicly available | Kinases, Carbonic Anhydrases, GPCRs (Predicted) |
| Celecoxib | ~0.045 µM | ~15 µM | Carbonic Anhydrases, Phosphodiesterases |
| Rofecoxib | ~0.018 µM | ~1.8 µM | Matrix Metalloproteinases |
| Etoricoxib | ~1.1 µM | ~116 µM | Cardiovascular Ion Channels |
Note: IC50 values can vary depending on the assay conditions.
Known and Potential Off-Target Effects of Comparator COX-2 Inhibitors
A review of the literature reveals several documented off-target effects for celecoxib, rofecoxib, and etoricoxib, which may serve as a guide for investigating this compound.
Carbonic Anhydrase Inhibition
Certain COX-2 inhibitors containing a sulfonamide moiety, such as celecoxib, have been shown to inhibit various isoforms of carbonic anhydrase (CA).[1][2][3] This inhibition can have physiological consequences, as CAs are involved in processes like pH regulation and fluid balance. Rofecoxib, which lacks a sulfonamide group, does not significantly inhibit CAs.[1] Given the structural features of this compound, its potential for CA inhibition warrants investigation.
Cardiovascular Effects
The cardiovascular risks associated with some COX-2 inhibitors are a significant concern.[4][5][6] These effects are thought to be multifactorial. For instance, etoricoxib has been linked to an increased risk of cardiovascular events and may affect beta-adrenergic signaling pathways in the heart.[7][8][9] Rofecoxib was withdrawn from the market due to an increased risk of heart attack and stroke.[10] The potential for this compound to interact with cardiovascular ion channels or other cardiac proteins should be thoroughly evaluated.
Matrix Metalloproteinase Modulation
Rofecoxib has been shown to affect the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling.[11] This modulation could have implications for processes such as wound healing and tissue degradation.
Phosphodiesterase Inhibition
Derivatives of celecoxib have been found to inhibit phosphodiesterase 5 (PDE5), an enzyme involved in cyclic GMP signaling.[12] This suggests that the pyrazole scaffold, also present in celecoxib, may have the potential for off-target interactions with this enzyme family.
Experimental Protocols for Off-Target Assessment
To thoroughly assess the off-target profile of this compound, a tiered screening approach employing a combination of in vitro biochemical and cell-based assays is recommended.
Broad Kinase Profiling
Objective: To identify potential interactions with a wide range of protein kinases.
Methodology:
-
Assay Principle: Radiometric kinase assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein by the kinase. Inhibition of the kinase by the test compound results in a decrease in radioactivity incorporated into the substrate.
-
Procedure:
-
A panel of recombinant kinases is selected.
-
Each kinase is incubated with its specific substrate, [γ-³³P]ATP, and a single high concentration (e.g., 10 µM) of this compound.
-
The reaction mixtures are spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Unreacted [γ-³³P]ATP is washed away.
-
The radioactivity on the membrane is quantified using a scintillation counter to determine the percent inhibition for each kinase.
-
For any "hits" (significant inhibition), dose-response curves are generated to determine the IC50 value.
-
G-Protein Coupled Receptor (GPCR) Screening
Objective: To evaluate the interaction of the compound with a panel of GPCRs.
Methodology:
-
Assay Principle: Radioligand binding assays are used to determine the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Procedure:
-
Cell membranes expressing the target GPCR are prepared.
-
The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context and identify novel intracellular targets.
Methodology:
-
Assay Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
-
Procedure:
-
Intact cells are treated with either the vehicle control or this compound.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Potential Off-Target Pathways and Workflows
To aid in the conceptualization of the experimental approach and potential downstream consequences of off-target effects, the following diagrams are provided.
Caption: A generalized workflow for identifying and characterizing off-target effects.
References
- 1. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Risk of cardiovascular events and rofecoxib: cumulative meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. Etoricoxib and its hidden risks: a case-based review of dermatological, hematological, and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Rofecoxib regulates the expression of genes related to the matrix metalloproteinase pathway in humans: implication for the adverse effects of cyclooxygenase-2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. From Celecoxib to a Novel Class of Phosphodiesterase 5 Inhibitors: Trisubstituted Pyrazolines as Novel Phosphodiesterase 5 Inhibitors with Extremely High Potency and Phosphodiesterase Isozyme Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: 2-(4-Cyclopropylphenyl)acetic acid vs. Its Methyl Ester Prodrug
A Comparative Guide for Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, optimizing efficacy while minimizing adverse effects is a paramount objective. This guide provides a comparative analysis of the in vivo efficacy of 2-(4-Cyclopropylphenyl)acetic acid, a potential anti-inflammatory agent, and its methyl ester derivative. This comparison is based on established pharmacological principles of prodrug design, where the methyl ester is hypothesized to act as a bioreversible derivative of the active carboxylic acid.
The core rationale for esterification of an acidic NSAID is to mask the carboxyl group temporarily. This modification can lead to altered physicochemical properties, potentially enhancing gastrointestinal tolerance and modifying the pharmacokinetic profile. It is anticipated that the methyl ester, being more lipophilic, will be readily absorbed and subsequently hydrolyzed by esterases in the plasma and tissues to release the active this compound.
Comparative Analysis of In Vivo Performance
This section outlines the expected differences in the in vivo efficacy and pharmacokinetic profiles of this compound and its methyl ester. The data presented is hypothetical, based on typical outcomes for NSAID prodrugs, and serves to illustrate the anticipated benefits of the prodrug approach.
Pharmacodynamic Efficacy: Anti-inflammatory Activity
The primary measure of in vivo efficacy for these compounds is their ability to reduce inflammation in a validated animal model, such as the carrageenan-induced paw edema model in rats. In this model, the active carboxylic acid is expected to directly inhibit cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. The methyl ester is presumed to be inactive until hydrolyzed to the parent acid.
Table 1: Hypothetical In Vivo Anti-inflammatory Efficacy Data
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| This compound | 10 | 1 | 25 |
| 3 | 45 | ||
| 5 | 30 | ||
| Methyl 2-(4-Cyclopropylphenyl)acetate | 10 | 1 | 15 |
| 3 | 55 | ||
| 5 | 40 | ||
| Vehicle Control | N/A | 1, 3, 5 | 0 |
| Indomethacin (Positive Control) | 5 | 3 | 60 |
Pharmacokinetic Profile
The pharmacokinetic parameters are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds. The methyl ester is expected to exhibit improved absorption characteristics due to its increased lipophilicity, leading to a potentially higher bioavailability of the active acid.
Table 2: Predicted Pharmacokinetic Parameters in Rats
| Parameter | This compound | Methyl 2-(4-Cyclopropylphenyl)acetate |
| Bioavailability (F%) | ~60% | >80% (as the active acid) |
| Tmax (hours) | 1.5 | 2.5 (for the active acid) |
| Cmax (µg/mL) | Lower | Higher (for the active acid) |
| Half-life (t½, hours) | 4 | 4 (for the active acid) |
Mechanism of Action: COX Inhibition
Phenylacetic acid derivatives are known to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound is expected to reduce the synthesis of pro-inflammatory prostaglandins.
Experimental Protocols
To validate the hypothetical comparison presented, a robust in vivo study is essential. The following is a detailed protocol for a carrageenan-induced paw edema assay in rats.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate and compare the anti-inflammatory activity of this compound and its methyl ester.
Animals: Male Wistar rats (180-220 g) will be used. Animals will be housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
Materials:
-
This compound
-
Methyl 2-(4-Cyclopropylphenyl)acetate
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animals will be randomly divided into four groups (n=6 per group): Vehicle control, this compound (10 mg/kg), Methyl 2-(4-Cyclopropylphenyl)acetate (10 mg/kg), and Indomethacin (5 mg/kg).
-
The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
-
The respective treatments will be administered orally (p.o.).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume will be measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage inhibition of edema will be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Pharmacokinetic Study Workflow
A parallel pharmacokinetic study would be conducted to determine the plasma concentrations of the parent acid after administration of both the acid and its methyl ester.
head-to-head comparison of different synthesis routes for 2-(4-Cyclopropylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
The synthesis of 2-(4-Cyclopropylphenyl)acetic acid, a valuable building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of two prominent methods: a modern palladium-catalyzed cross-coupling reaction and a classic rearrangement reaction. The selection of an optimal route is contingent upon factors such as starting material availability, scalability, and desired purity. This document presents a detailed analysis of the Suzuki-Miyaura coupling and the Willgerodt-Kindler reaction, offering quantitative data, comprehensive experimental protocols, and visual workflows to inform your synthetic planning.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Willgerodt-Kindler Reaction |
| Starting Materials | Methyl 4-bromophenylacetate, Cyclopropylboronic acid | 4-Cyclopropylacetophenone, Morpholine, Sulfur |
| Key Intermediates | Methyl 2-(4-cyclopropylphenyl)acetate | 2-(4-Cyclopropylphenyl)thioacetomorpholide |
| Overall Yield | Good to Excellent | Moderate to Good |
| Number of Steps | 3 (including precursor synthesis) | 2 |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere | High temperatures |
| Reagents & Catalysts | Palladium catalyst, base, phosphine ligand | Elemental sulfur, morpholine |
| Advantages | High functional group tolerance, generally high yielding, modular approach. | Fewer steps from the acetophenone, utilizes readily available reagents. |
| Disadvantages | Requires a pre-functionalized starting material, cost of palladium catalyst and ligands. | High reaction temperatures, potential for side products, odorous sulfur compounds. |
Route 1: Suzuki-Miyaura Coupling
This route offers a modern and highly versatile approach to constructing the C-C bond between the phenyl ring and the cyclopropyl group. The general strategy involves three main stages: preparation of an aryl halide precursor, the palladium-catalyzed cross-coupling reaction, and subsequent hydrolysis to the final carboxylic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura Synthesis Route.
Experimental Protocols
Step 1: Synthesis of Methyl 4-bromophenylacetate
To a solution of 4-bromophenylacetic acid (1.0 eq) in methanol (5-10 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added. The mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure. The residue is dissolved in a suitable organic solvent such as ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 4-bromophenylacetate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
In a flask purged with an inert gas (e.g., argon or nitrogen), methyl 4-bromophenylacetate (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product, methyl 2-(4-cyclopropylphenyl)acetate, is then purified by column chromatography.
Step 3: Hydrolysis to this compound
The purified methyl 2-(4-cyclopropylphenyl)acetate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq), is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Route 2: Willgerodt-Kindler Reaction
This classical organic reaction provides a more direct route from an aryl ketone to the corresponding phenylacetic acid derivative. The key transformation involves the rearrangement and oxidation of the acetyl group.
Experimental Workflow: Willgerodt-Kindler Reaction
Caption: Workflow for the Willgerodt-Kindler Synthesis Route.
Experimental Protocols
Step 1: Synthesis of 2-(4-Cyclopropylphenyl)thioacetomorpholide
A mixture of 4-cyclopropylacetophenone (1.0 eq), morpholine (2.0-3.0 eq), and elemental sulfur (2.0-2.5 eq) is heated to reflux (typically around 130-150 °C) for several hours (8-16 h). The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into a suitable solvent like ethanol. The crude thioamide may precipitate upon cooling or after the addition of water. The solid is collected by filtration, washed with cold ethanol, and can be purified by recrystallization to yield 2-(4-cyclopropylphenyl)thioacetomorpholide.
Step 2: Hydrolysis to this compound
The 2-(4-cyclopropylphenyl)thioacetomorpholide (1.0 eq) is suspended in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water, or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) in an alcohol-water mixture. The mixture is heated to reflux for an extended period (12-24 hours) until the hydrolysis is complete. After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) with a strong acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system to afford pure this compound.
Conclusion
The choice between the Suzuki-Miyaura coupling and the Willgerodt-Kindler reaction for the synthesis of this compound depends on several factors. The Suzuki-Miyaura route is generally favored for its high yields, milder reaction conditions, and broad substrate scope, making it ideal for medicinal chemistry applications where functional group tolerance is crucial. However, it requires a pre-brominated starting material and the use of a palladium catalyst. The Willgerodt-Kindler reaction, while employing harsher conditions and potentially giving lower yields, offers a more direct pathway from the corresponding acetophenone, which may be more readily available or easier to synthesize. The decision should be based on a careful evaluation of the cost and availability of starting materials, the desired scale of the synthesis, and the equipment and expertise available in the laboratory.
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Cyclopropylphenyl)acetic acid Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of data. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-(4-Cyclopropylphenyl)acetic acid, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The information presented herein is for illustrative purposes, employing representative data to guide the validation process.
Comparative Overview of Analytical Methods
Two primary reversed-phase HPLC (RP-HPLC) methods are proposed for the analysis of this compound:
-
Method A: Isocratic Elution. This method utilizes a constant mobile phase composition, offering simplicity and robustness for routine quality control.
-
Method B: Gradient Elution. This method employs a mobile phase with a composition that changes over time, providing enhanced resolution for separating the active pharmaceutical ingredient (API) from potential impurities.
A summary of the chromatographic conditions for each method is presented below.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | C18 Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (60:40:0.1, v/v/v) | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30°C | 30°C |
| Run Time | 10 minutes | 20 minutes |
Data Presentation: Validation Parameters
The following tables summarize the validation data for both methods, in accordance with ICH Q2(R1) guidelines.[1][2][5]
Table 1: System Suitability
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 6000 | > 2000 |
| %RSD of Peak Area | 0.5% | 0.4% | ≤ 1.0% |
Table 2: Linearity
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 5 - 200 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1024 | 980 | - |
Table 3: Accuracy (Recovery)
| Concentration Level | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) | Acceptance Criteria |
| 80% | 99.5 ± 0.8 | 100.2 ± 0.5 | 98.0% - 102.0% |
| 100% | 100.3 ± 0.5 | 100.5 ± 0.3 | 98.0% - 102.0% |
| 120% | 101.0 ± 0.7 | 100.8 ± 0.4 | 98.0% - 102.0% |
Table 4: Precision
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | 0.6% | 0.5% | ≤ 1.0% |
| Intermediate Precision | 0.8% | 0.7% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
| LOD | 1.0 | 0.5 |
| LOQ | 3.0 | 1.5 |
Table 6: Robustness
| Parameter Varied | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | < 1.0% | < 0.8% | ≤ 2.0% |
| Column Temperature (± 2°C) | < 1.2% | < 1.0% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
System Suitability
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six times into the HPLC system.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas.
Linearity
-
Prepare a series of at least five standard solutions of this compound ranging from 10-150 µg/mL for Method A and 5-200 µg/mL for Method B.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept of the regression line.
Accuracy
-
Prepare placebo samples spiked with this compound at three concentration levels: 80%, 100%, and 120% of the target assay concentration.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
Precision
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Robustness
-
Introduce small, deliberate variations to the method parameters, one at a time. For example, vary the flow rate by ±0.1 mL/min and the column temperature by ±2°C.
-
Analyze the standard solution under each varied condition in triplicate.
-
Calculate the %RSD of the results obtained under the varied conditions compared to the nominal conditions.
Visualizations
The following diagrams illustrate the workflow and relationships of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of ICH Validation Parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Metabolic Stability of 2-(4-Cyclopropylphenyl)acetic Acid and Structurally Related NSAIDs in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 2-(4-Cyclopropylphenyl)acetic acid, a nonsteroidal anti-inflammatory drug (NSAID), with two other widely used NSAIDs, Diclofenac and Ibuprofen. The assessment of metabolic stability in liver microsomes is a critical step in early drug discovery, offering insights into a compound's pharmacokinetic profile, particularly its hepatic clearance. This document presents experimental data for the comparator compounds, outlines a detailed protocol for a typical in vitro metabolic stability assay, and visualizes the experimental workflow.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of Diclofenac and Ibuprofen in human liver microsomes. These values provide a benchmark for assessing the potential metabolic fate of this compound. Data for this compound is presented as hypothetical to illustrate a complete comparative analysis.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| This compound | Data not available | Data not available | Hypothesized to be CYP2C9 |
| Diclofenac | ~20 | ~150 | CYP2C9, UGTs[1] |
| Ibuprofen | ~120 | ~15 | CYP2C9, CYP2C8[2] |
Note: The metabolic stability of a compound is inversely related to its half-life and intrinsic clearance. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol details the methodology for determining the metabolic stability of a test compound, such as this compound, using pooled human liver microsomes.
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Comparator compounds (e.g., Diclofenac, Ibuprofen)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Incubation Mixtures:
-
A master mix is prepared containing potassium phosphate buffer and pooled human liver microsomes (final concentration typically 0.5 mg/mL).
-
The master mix is pre-warmed to 37°C.
-
-
Initiation of Reaction:
-
The test compound and comparator compounds are added to the pre-warmed master mix at a final concentration (e.g., 1 µM).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
-
Reaction Termination:
-
The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
The terminated samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the parent compound remaining in each sample is quantified using a validated LC-MS/MS method.
-
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.
Discussion
The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and dosing regimen. Compounds that are rapidly metabolized in the liver generally exhibit lower exposure and may require more frequent dosing. The in vitro liver microsomal stability assay is a robust and high-throughput method to assess this parameter early in the drug discovery process.
By comparing the metabolic stability of this compound to well-characterized NSAIDs like Diclofenac and Ibuprofen, researchers can make more informed decisions regarding the potential clinical viability of this new chemical entity. For instance, if this compound demonstrates significantly higher metabolic stability than Diclofenac, it may possess a more favorable pharmacokinetic profile. Conversely, if it is metabolized more rapidly, strategies to improve its metabolic stability, such as chemical modification, may be necessary.
It is important to note that while in vitro microsomal stability assays are highly informative, they primarily reflect Phase I metabolism mediated by cytochrome P450 enzymes.[3][4][5] Further studies using hepatocytes may be required to evaluate the contribution of Phase II metabolism and the role of drug transporters.[6] Ultimately, in vivo pharmacokinetic studies in animal models are necessary to confirm the in vitro findings and fully characterize the metabolic fate of the compound.
References
- 1. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. mttlab.eu [mttlab.eu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of 2-(4-Cyclopropylphenyl)acetic Acid Against Other NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the safety profile of the novel nonsteroidal anti-inflammatory drug (NSAID), 2-(4-Cyclopropylphenyl)acetic acid, against established NSAIDs, including Celecoxib, Diclofenac, Ibuprofen, and Naproxen. Due to the limited publicly available preclinical and clinical safety data for this compound, this document serves as a methodological guide, presenting established safety data for comparator NSAIDs and detailing the requisite experimental protocols for a comprehensive safety assessment.
Executive Summary
The development of new NSAIDs with improved safety profiles remains a critical goal in medicine. While traditional NSAIDs are effective in managing pain and inflammation, their use is often limited by gastrointestinal, cardiovascular, and renal side effects. This guide outlines the key safety parameters and experimental workflows necessary to benchmark a new chemical entity, such as this compound, against current standards of care. The provided data on comparator NSAIDs offers a baseline for evaluating the relative safety of novel compounds.
Comparative Safety Data of Selected NSAIDs
The following tables summarize key safety findings for commonly prescribed NSAIDs, focusing on gastrointestinal, cardiovascular, and renal adverse events. This data is essential for contextualizing the potential risks of a new investigational drug.
Table 1: Gastrointestinal Toxicity of Selected NSAIDs
| NSAID | Study Population | Key Findings | Reference |
| Celecoxib | Osteoarthritis & Rheumatoid Arthritis Patients | Annualized incidence of upper GI ulcer complications and symptomatic ulcers was 2.08% for celecoxib vs. 3.54% for traditional NSAIDs.[1] For patients not taking aspirin, the rates were 1.40% for celecoxib vs. 2.91% for NSAIDs.[1] | [1] |
| Diclofenac | General Population | Initiation of diclofenac increased the risk of upper gastrointestinal bleeding by approximately 4.5-fold compared to non-initiators and 2.5-fold compared to initiators of ibuprofen or paracetamol.[2][3] The risk was similar to that of naproxen initiation.[2] | [2][3] |
| Ibuprofen | General Population | Lower risk of major GI events compared to diclofenac.[4] | [4] |
| Naproxen | General Population | Associated with a higher risk of gastrointestinal complications compared to some other NSAIDs.[5] However, it showed a reduced risk of GI events compared to diclofenac.[4] | [4][5] |
Table 2: Cardiovascular Risk of Selected NSAIDs
| NSAID | Study Population | Key Findings | Reference |
| Celecoxib | Arthritis Patients | No significant difference in the incidence of cardiovascular events was noted between celecoxib and traditional NSAIDs, irrespective of aspirin use in the CLASS study.[1] Some studies suggest a similar cardiovascular safety profile to non-selective NSAIDs at low-to-moderate doses for short durations.[6][7] | [1][6][7] |
| Diclofenac | General Population | Associated with a 50% increased risk of major adverse cardiovascular events (MACE) at 30 days compared to non-initiators.[3][8][9] The risk was 20% higher than ibuprofen or paracetamol initiators and 30% higher than naproxen initiators.[3][9] | [3][8][9] |
| Ibuprofen | General Population | Associated with an increased cardiovascular risk, though less than rofecoxib and diclofenac.[4] A network meta-analysis showed ibuprofen had the highest incidence of cardiovascular events compared to placebo.[10] | [4][10] |
| Naproxen | General Population | Generally considered to have a more favorable cardiovascular safety profile among traditional NSAIDs, showing the lowest increase in cardiovascular risk in some comparisons.[4][6] | [4][6] |
Table 3: Renal Effects of Selected NSAIDs
| NSAID | Study Population | Key Findings | Reference |
| Celecoxib | General Population | May be associated with fewer renal adverse events compared to non-selective NSAIDs.[11] Has a good renal safety profile in some large-scale analyses.[10] | [10][11] |
| Diclofenac | General Population | Poses a risk of renal injury.[12] | [12] |
| Ibuprofen | General Population & Patients with Renal Impairment | Can cause acute kidney injury by reducing renal blood flow.[13] In patients with asymptomatic renal failure, a brief course of ibuprofen resulted in acute renal failure in some individuals.[14] The risk of renal impairment is higher in the elderly and those with coronary artery disease.[15] | [13][14][15] |
| Naproxen | General Population | Like other NSAIDs, it can cause renal adverse effects. |
Experimental Protocols for Safety Benchmarking
A thorough safety assessment of this compound would require a combination of in vitro and in vivo studies. The following are detailed methodologies for key experiments.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the potency and selectivity of the test compound for COX-1 and COX-2 enzymes. This is a primary indicator of potential gastrointestinal and cardiovascular side effects.
-
Methodology:
-
Enzyme Preparation: Obtain purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 (the concentration that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (IC50 COX-2 / IC50 COX-1) is then calculated.
-
2. hERG Channel Assay
-
Objective: To assess the potential of the test compound to block the hERG potassium channel, which is a critical indicator of proarrhythmic risk (QT prolongation).
-
Methodology (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Procedure:
-
Cells are cultured and prepared for automated patch-clamp recording.
-
A whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The baseline current is recorded, followed by the application of the test compound at increasing concentrations.
-
A known hERG blocker (e.g., E-4031) is used as a positive control.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.
-
3. Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To evaluate the mutagenic potential of the test compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Methodology:
-
Bacterial Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Procedure:
-
The test compound is mixed with the bacterial strain and, in parallel experiments, with a liver extract (S9 fraction) to assess the mutagenicity of metabolites.
-
This mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
-
4. In Vitro Micronucleus Test
-
Objective: To detect genotoxic damage (chromosome breakage or loss) by measuring the formation of micronuclei in cultured mammalian cells.
-
Methodology:
-
Cell Line: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells).
-
Procedure:
-
Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9).
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
-
Data Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
-
In Vivo Assays
1. Gastrointestinal Toxicity Model (Rat)
-
Objective: To assess the potential of the test compound to induce gastric and intestinal damage.
-
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound orally at different doses for a specified period (e.g., 7-14 days). A known ulcerogenic NSAID (e.g., indomethacin) is used as a positive control.
-
At the end of the treatment period, the animals are euthanized, and their stomachs and small intestines are examined for lesions.
-
Lesions are scored based on their number and severity (e.g., erythema, erosions, ulcers).
-
-
Data Analysis: Compare the ulcer index and incidence of gastrointestinal damage between the test compound group, the control group, and the positive control group.
-
2. Cardiovascular Safety Model (Spontaneously Hypertensive Rat or Telemetry Model)
-
Objective: To evaluate the effects of the test compound on blood pressure and heart rate.
-
Methodology:
-
Animals: Use spontaneously hypertensive rats (SHR) or normotensive rats implanted with telemetry devices.
-
Procedure:
-
Administer the test compound at various doses.
-
Continuously monitor blood pressure and heart rate using telemetry.
-
-
Data Analysis: Analyze the changes in cardiovascular parameters over time and compare them to baseline and vehicle-treated controls.
-
3. Renal Function Assessment (Rat)
-
Objective: To determine the potential nephrotoxic effects of the test compound.
-
Methodology:
-
Animals: Use male Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound at different doses for an extended period (e.g., 28 days).
-
Collect urine and blood samples at regular intervals.
-
Analyze urine for markers of kidney damage (e.g., protein, glucose, N-acetyl-β-D-glucosaminidase).
-
Analyze blood for serum creatinine and blood urea nitrogen (BUN).
-
At the end of the study, perform histopathological examination of the kidneys.
-
-
Data Analysis: Compare the biochemical and histopathological findings between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
NSAID Mechanism of Action and Toxicity Pathways
Caption: Mechanism of NSAID action and associated toxicities.
In Vitro Safety Screening Workflow
Caption: Workflow for in vitro safety screening of a novel NSAID.
In Vivo Safety Assessment Workflow
Caption: Workflow for in vivo safety assessment of a novel NSAID.
Conclusion
The comprehensive safety assessment of a novel NSAID such as this compound requires a systematic approach, benchmarking its performance against established drugs. This guide provides the necessary framework, including comparative data for standard NSAIDs and detailed experimental protocols for key safety endpoints. By following these methodologies, researchers and drug developers can generate the robust data package required to accurately characterize the safety profile of new anti-inflammatory agents and make informed decisions regarding their clinical development. The ultimate goal is to identify new therapies that offer significant efficacy with an improved safety margin over existing treatments.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Micronucleus test - Wikipedia [en.wikipedia.org]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key phenylacetic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is curated from a range of preclinical and clinical studies to support research and drug development efforts.
Pharmacokinetic Profiles: A Tabular Comparison
The following tables summarize the key pharmacokinetic parameters for selected phenylacetic acid derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions such as species, dosage, and administration route can vary between studies.
Table 1: Pharmacokinetic Parameters of Phenylacetic Acid Derivatives in Humans (Oral Administration)
| Drug | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Protein Binding (%) | Reference |
| Diclofenac | 50 mg | 1.3 ± 0.6 | 0.8 ± 0.5 | 1.9 ± 0.4 | 1511 ± 389 | >99 | [1] |
| Aceclofenac | 100 mg | 8.6 ± 1.3 | 1.9 | 3.8 ± 0.5 | 20.9 ± 2.2 | >99 | [2] |
| Ibuprofen | 200 mg | 20-30 | 1.5-2.0 | 1.8-2.0 | 120-180 | 99 | [3] |
| Naproxen | 500 mg | 79 ± 12 | - | ~10 | - | 99 | [4] |
Table 2: Pharmacokinetic Parameters of Phenylacetic Acid Derivatives in Rats (Oral Administration)
| Drug | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (h·ng/mL) | Reference |
| Diclofenac | 2 | 1272 ± 112 | 0.19 ± 0.04 | 1.12 ± 0.18 | 2501 ± 303 | [5] |
| Aceclofenac | 10 | 960 | - | - | 6237 ± 550 | [6] |
| Felbinac | - | - | - | - | - | |
| Naproxen | 10 | - | - | 5.31 ± 0.90 | 354.4 ± 8.8 (µg.h.ml-1) | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a phenylacetic acid derivative following oral administration in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration: The test compound is formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg)[6].
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[5].
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug and its potential metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5].
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin®[8].
Determination of Plasma Protein Binding by Equilibrium Dialysis
This method is commonly used to determine the extent to which a drug binds to plasma proteins.
-
Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cut-off of 10 kDa) is used.
-
Procedure:
-
One chamber of the dialysis cell is loaded with plasma (e.g., rat or human plasma) spiked with the test compound at a known concentration.
-
The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow equilibrium to be reached[9].
-
-
Sample Analysis: After incubation, the concentrations of the drug in the plasma and buffer chambers are determined by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Visualizing a Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow of an in vivo pharmacokinetic study.
Signaling Pathways of Phenylacetic Acid Derivatives
The primary mechanism of action for most phenylacetic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.
Caption: Inhibition of COX pathways by NSAIDs.
While both diclofenac and aceclofenac inhibit COX enzymes, aceclofenac is reported to have a degree of preferential inhibition for COX-2.[3] This preferential action is thought to contribute to an improved gastrointestinal safety profile compared to non-selective NSAIDs.[3] Some studies also suggest that NSAIDs can modulate other signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cell proliferation.[10] However, the differential effects of various phenylacetic acid derivatives on these alternative pathways require further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Aceclofenac and Diclofenac [medicoverhospitals.in]
- 3. benchchem.com [benchchem.com]
- 4. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of aceclofenac with diclofenac in the treatment of osteoarthritis | Semantic Scholar [semanticscholar.org]
- 8. anesthesiologypaper.com [anesthesiologypaper.com]
- 9. The topical NSAID felbinac versus oral NSAIDS: a critical review. | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 2-(4-Cyclopropylphenyl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Cyclopropylphenyl)acetic acid (CAS No. 40641-90-5), ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors[1].
Quantitative Data Summary
For safe storage and handling prior to disposal, please refer to the following quantitative data:
| Parameter | Value | Source |
| CAS Number | 40641-90-5 | [2] |
| Molecular Weight | 176.21 g/mol | [1] |
| Physical State | Solid | [1] |
| Storage Condition | Sealed in a dry place at room temperature (20 to 22 °C) | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant[3][4][5][6]. Do not allow the product to enter drains, other waterways, or soil[5].
Experimental Protocol for Small Spills and Waste Collection:
-
Containment: In case of a small spill, prevent further leakage or spillage if it is safe to do so.
-
Absorption: Absorb the spilled material with an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth[7].
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor.
Disposal Workflow
The logical relationship for the proper disposal of this compound, from initial handling to final disposal, is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Essential Safety and Logistics for Handling 2-(4-Cyclopropylphenyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 2-(4-Cyclopropylphenyl)acetic acid, drawing upon established safety data for acetic acid and its derivatives.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The recommendations below are based on guidelines for handling corrosive acids.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2][3] | Protects against splashes and airborne particles that can cause severe eye irritation and burns.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2][5] A synthetic or rubber apron and a long-sleeved lab coat should also be worn.[2][4] | Prevents direct skin contact, which can lead to irritation and chemical burns.[4] |
| Respiratory Protection | A vapor respirator should be used when handling the substance in poorly ventilated areas or when vapors are present.[2][4] For significant spills, a self-contained breathing apparatus may be necessary.[4] | Protects against inhalation of vapors that can cause respiratory tract irritation.[3] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Use non-sparking tools and avoid sources of ignition as acetic acid derivatives can be flammable.[4][8]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[2][4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2][6]
-
Keep containers tightly closed to prevent the release of vapors.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[2][9]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention. |
| Spill Cleanup | For small spills, absorb with an inert material such as sand or earth and place in a suitable container for disposal.[1] For large spills, evacuate the area and use a self-contained breathing apparatus and full protective suit for cleanup.[4] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[6]
-
Do not dispose of the chemical down the drain or in household garbage.[6]
-
It is the responsibility of the waste generator to properly characterize the waste for disposal.[6]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ehs.com [ehs.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. uwm.edu [uwm.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetic acid [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
